Product packaging for G2 Glycan(Cat. No.:CAS No. 71496-53-2)

G2 Glycan

Cat. No.: B1429032
CAS No.: 71496-53-2
M. Wt: 1641.5 g/mol
InChI Key: JMUPMJGUKXYCMF-IWDIICGPSA-N
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Description

Overview of Glycosylation as a Post-Translational Modification

Glycosylation involves the covalent attachment of saccharide chains to proteins or lipids, occurring after protein synthesis is complete or even co-translationally in the endoplasmic reticulum creative-proteomics.comwikipedia.orgptglab.comresearchgate.net. This modification is crucial for a wide range of biological processes, including protein folding, stability, trafficking, cell-cell recognition, immune responses, and cell differentiation wikipedia.orgptglab.comresearchgate.netaptamergroup.comlabinsights.nlnih.gov. Over 50% of proteins are estimated to be glycosylated in eukaryotic cells, highlighting its widespread importance labinsights.nlnih.gov.

Two major types of protein glycosylation are N-linked and O-linked glycosylation, distinguished by the amino acid residue to which the glycan is attached creative-proteomics.comwikipedia.orgglycanage.comrapidnovor.com.

N-linked glycosylation: Glycans are attached to the nitrogen atom of an asparagine (Asn) residue within a specific consensus sequence, typically Asn-X-Ser/Thr (where X can be any amino acid except proline) glycanage.comrapidnovor.comcreative-biolabs.com. This process begins co-translationally in the endoplasmic reticulum with the transfer of a pre-assembled core glycan structure (Man3GlcNAc2) from a lipid carrier (dolichol phosphate) wikipedia.orgglycanage.comrapidnovor.comsigmaaldrich.com. Further modifications occur in the Golgi apparatus, leading to the formation of high-mannose, hybrid, or complex glycan structures rapidnovor.comsigmaaldrich.com.

O-linked glycosylation: Glycans are attached to the oxygen atom of a serine (Ser) or threonine (Thr) residue, and less commonly to tyrosine, hydroxylysine, or hydroxyproline (B1673980) wikipedia.orgrapidnovor.com. Unlike N-linked glycosylation, O-linked glycosylation typically occurs post-translationally, predominantly in the Golgi apparatus, and often without a strict consensus sequence glycanage.comrapidnovor.comcreative-biolabs.com. O-glycans are generally smaller and can have a wider range of core structures compared to N-glycans creative-proteomics.comglycanage.com.

Both N-linked and O-linked glycans share common monosaccharide building blocks such as galactose, fucose, sialic acid, and N-acetylglucosamine (GlcNAc), although mannose is a key component of N-glycans and N-acetylgalactosamine (GalNAc) is predominantly associated with O-glycans glycanage.com.

Glycan heterogeneity refers to the existence of diverse glycan structures attached to a single glycosylation site on a protein (microheterogeneity) or variations in glycosylation across different molecules of the same protein (macroheterogeneity) neb.comeuropa.eumdpi.com. This heterogeneity is not random but is influenced by factors such as cell type, physiological conditions, and disease states researchgate.netneb.com.

The variability in glycan structures significantly impacts protein function. Different glycoforms of a protein can exhibit altered stability, folding, cellular localization, and interactions with other molecules, particularly glycan-binding proteins (lectins) wikipedia.orgresearchgate.netneb.comeuropa.eunih.gov. This heterogeneity adds a layer of complexity to biological systems and is crucial for fine-tuning protein activity and mediating specific biological recognition events neb.comnih.gov. Understanding and controlling glycan heterogeneity is particularly important in the production of therapeutic glycoproteins to ensure consistent quality and efficacy neb.comeuropa.eumdpi.comcreative-proteomics.com.

Definition and Contextualization of the G2 Glycan

The this compound is a specific N-linked glycan structure characterized by its biantennary form with two terminal galactose residues. It is a prominent glycoform found on various mammalian glycoproteins, with a notable prevalence within the N-glycosylation of immunoglobulin G (IgG) nih.govresearchgate.netresearchgate.netqa-bio.com.

The core structure of N-linked glycans consists of a pentasaccharide unit composed of two N-acetylglucosamine (GlcNAc) and three mannose residues (Man3GlcNAc2) rapidnovor.comsigmaaldrich.comresearchgate.netnih.gov. Biantennary glycans have two branches extending from this core, each typically terminating with a GlcNAc residue sigmaaldrich.com. The this compound is defined by the presence of a galactose residue attached to the terminal GlcNAc on each of these two branches nih.govresearchgate.netresearchgate.net. This makes it a digalactosylated structure. The linkage between galactose and GlcNAc is typically a β1,4 linkage researchgate.net.

The structure of the this compound can be represented as:

Man3GlcNAc2 + 2 Gal

It is often referred to as A2G2 or NA2, indicating a biantennary (A2) structure with two galactose residues (G2) and being asialylated (NA2 - Neutral, A2 antennae). The molecular weight of the asialo-biantennary complex-type N-glycan (G2) is approximately 1642 Da qa-bio.com.

Immunoglobulin G (IgG), the most abundant antibody isotype in human serum, possesses a conserved N-glycosylation site at asparagine 297 (Asn297) in the CH2 domain of each heavy chain's Fc region nih.govresearchgate.netresearchgate.netmdpi.comimgt.orgmdpi.com. The glycan attached to this site is crucial for the structural integrity and effector functions of IgG nih.govresearchgate.netmdpi.commdpi.comaging-us.comengineering.org.cn.

The N-glycans on IgG are predominantly of the complex biantennary type, exhibiting significant heterogeneity nih.govresearchgate.netresearchgate.netimgt.orgmdpi.com. These heterogeneous glycans are commonly classified based on the number of terminal galactose residues: G0 (agalactosylated, zero galactose), G1 (monogalactosylated, one galactose), and G2 (digalactosylated, two galactoses) nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comengineering.org.cn. The G2 glycoform represents the most galactosylated neutral biantennary structure.

Within the heterogeneous mixture of serum IgG N-glycans, over 30 different glycan species can be found researchgate.net. The relative abundance of G0, G1, and G2 glycans varies depending on factors such as age, sex, and disease state nih.govaging-us.comengineering.org.cnnih.govglycanage.comoup.com. While the G0 glycoform is often the most abundant in adult serum IgG, G2 glycans are also significantly prevalent mdpi.comnih.gov. Studies have shown that in early adulthood, G2 structures are present at their highest abundance, decreasing with age as G0 structures increase nih.gov.

The relative abundance of G0, G1, and G2 glycoforms can be quantified and analyzed to assess the glycosylation profile of IgG. For example, derived glycan traits representing the proportion of digalactosylated structures (G2) in total subclass glycans are commonly calculated in glycomics studies researchgate.netresearchgate.netmdpi.comengineering.org.cnnih.gov.

Table 1: Common IgG Fc Glycoforms Classified by Galactosylation State

GlycoformDescriptionNumber of Galactose Residues
G0Agalactosylated biantennary complex glycan0
G1Monogalactosylated biantennary complex glycan1
G2Digalactosylated biantennary complex glycan2

Note: These glycoforms can also have additional modifications such as core fucose and bisecting GlcNAc. nih.govresearchgate.netresearchgate.netmdpi.com

Research findings indicate that the G2 glycoform of IgG1, compared to the G0 species, contributes to stabilizing the CH2 domain through increased hydrogen bonds between sugar residues and amino acids tandfonline.com. Furthermore, studies investigating the relationship between IgG glycosylation and various conditions, such as hypertension and juvenile idiopathic arthritis, have observed changes in the relative abundance of G2 glycans glycanage.comoup.com. For instance, a decrease in G2 has been noted in cohorts with prehypertension glycanage.com, while patients with juvenile idiopathic arthritis showed reduced IgG galactosylation and sialylation, impacting their affinity for certain Fc receptors oup.com.

The analysis of IgG glycosylation patterns, including the proportion of G2 glycans, serves as a valuable tool for understanding immune system regulation, assessing biological age, and exploring potential biomarkers for various diseases researchgate.netaging-us.comnih.govglycanage.com.

Table 2: Derived IgG Glycan Traits and Their Definitions

Derived TraitDefinition
G0Proportion of agalactosylated structures in total subclass glycans. researchgate.netresearchgate.netmdpi.comengineering.org.cn
G1Proportion of monogalactosylated structures in total subclass glycans. researchgate.netresearchgate.netmdpi.comengineering.org.cn
G2Proportion of digalactosylated structures in total subclass glycans. researchgate.netresearchgate.netmdpi.comengineering.org.cn
SProportion of sialylated structures in total subclass glycans. researchgate.netmdpi.comengineering.org.cn
BProportion of structures with bisecting N-acetylglucosamine. researchgate.netmdpi.comengineering.org.cn
FProportion of core-fucosylated structures. researchgate.netmdpi.comengineering.org.cn

The functional impact of galactosylation, including the G2 glycoform, on IgG activity is a subject of ongoing research. While some studies suggest that galactosylated IgG has increased complement and FcγR activity aging-us.com, others highlight the complex interplay with other modifications like sialylation and fucosylation mdpi.commdpi.comoup.com. The position of the galactose residue on the α1,3 or α1,6 arm of the biantennary structure can also influence interactions and biological activity mdpi.comresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H104N4O46 B1429032 G2 Glycan CAS No. 71496-53-2

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPMJGUKXYCMF-IWDIICGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H104N4O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745606
Record name PUBCHEM_71308690
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1641.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71496-53-2
Record name PUBCHEM_71308690
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Microheterogeneity of G2 Glycan

Detailed Structural Composition of G2 Glycan

This compound is a biantennary complex-type N-glycan. Its structure is built upon a conserved core and features two outer branches, each typically terminated by a galactose residue.

Core Structure and Terminal Galactose Residues

The core structure of this compound is a conserved heptasaccharide composed of four N-acetylglucosamine (GlcNAc) and three mannose (Man) residues mdpi.comimgt.org. This core is represented as GlcNAc₂Man₃GlcNAc₂ nih.govglycoforum.gr.jp. The two outer branches, or antennae, extend from the trimannosyl core. In the case of this compound, both of these antennae are terminated with a galactose (Gal) residue imgt.orgmdpi.com. These terminal galactose residues are typically linked to the underlying GlcNAc residues of the antennae ludger.com.

This compound within Immunoglobulin G Architecture

Immunoglobulin G (IgG) is a major glycoprotein (B1211001) in the human serum and is characterized by a conserved N-glycosylation site in its Fc region. frontiersin.orgjbiomed.com The glycans attached at this site, including this compound, are crucial for IgG structure and function. nih.govglycanage.com

Conserved N-Glycosylation Site at Asn297 of IgG Fc Region

IgG molecules possess a highly conserved N-glycosylation site at the asparagine residue at position 297 (Asn297) in the CH2 domain of the Fc region of each heavy chain. frontiersin.orgjbiomed.comaai.orgku.eduresearchgate.netrapidnovor.cominnopsys.comexplorationpub.commdpi.comoncotarget.comnih.govdovepress.com This glycosylation is essential for the proper structure and function of IgG. nih.govfrontiersin.orgjbiomed.comglycanage.comresearchgate.net The N-glycan is attached to the nitrogen atom of the asparagine residue within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. jbiomed.comrapidnovor.com

Influence of this compound on Fc Region Conformation and Dynamics

The presence of glycans, including G2, at Asn297 significantly influences the conformation and dynamics of the IgG Fc region. mdpi.comrapidnovor.comfishersci.bevulcanchem.comisotope-cmr.com The glycans are located in the hydrophobic pocket between the two CH2 domains, protecting the Fc core from solvent exposure. aai.org Non-covalent interactions between the Fc portion and the glycans contribute to a stable conformation of the Fc fragment. jbiomed.com Studies have shown that the removal of glycans can lead to changes in the CH2 domain configuration due to the loss of glycan-glycan and glycan-protein interactions. jbiomed.com Specifically, the fully galactosylated IgG-Fc, which includes G2 structures, has been correlated with an "open" conformation, potentially favoring binding to Fc gamma receptors (FcγRs). mdpi.com Glycans with galactose have also been reported to confer a significant stabilizing effect on the structure of the CH2 domain. nih.gov

Microheterogeneity and Post-Galactosylation Modifications of this compound

While this compound is defined by the presence of two terminal galactose residues, the glycans at the Asn297 site exhibit significant microheterogeneity. nih.gov This diversity arises from variations in the presence or absence of other sugar residues and modifications beyond the core structure and terminal galactosylation. nih.gov

The primary source of heterogeneity within the this compound population involves further modifications to the terminal galactose residues or the presence of other structural elements on the biantennary core. These modifications include the addition of sialic acid residues to the terminal galactose residues. mdpi.comimgt.orgnih.gov Sialylation typically occurs via α-2,3 or α-2,6 linkages to the galactose. nih.gov The presence or absence of a core fucose residue attached to the innermost GlcNAc is another major contributor to heterogeneity across all IgG glycoforms, including G2. imgt.orgnih.govnih.govnih.govdovepress.com Additionally, a bisecting GlcNAc residue can be present, linked to the β1,4-linked mannose of the core. imgt.orgnih.govnih.govoup.com These variations in terminal sugars and the presence of fucose or bisecting GlcNAc on the G2 structure lead to a diverse repertoire of glycoforms, even within the G2 classification (those with two terminal galactoses). imgt.orgnih.gov The relative proportions of these different glycoforms can vary depending on factors such as cell culture conditions and the physiological state. nih.govfrontiersin.org

Fucosylation Status (e.g., G2F, G2FN) and its Positional Isomers

Fucosylation, the addition of a fucose residue, is a common modification found in N-glycans. In the context of this compound, core fucosylation involves the α-1,6 linkage of a fucose residue to the innermost GlcNAc residue of the core structure. fishersci.beresearchgate.netwikipedia.orgsenescence.infofishersci.ca Glycan structures are often denoted using shorthand notations that reflect their monosaccharide composition. For instance, G2 represents a biantennary glycan with two terminal galactose residues. G2F specifically indicates a core-fucosylated this compound. fishersci.befishersci.casenescence.infofishersci.ca The notation G2FN signifies a this compound that is both core-fucosylated and contains a bisecting N-acetylglucosamine. fishersci.befishersci.ca

The presence or absence of core fucosylation can significantly impact the biological function of glycoproteins, particularly antibodies, by affecting their interaction with Fc receptors. researchgate.netwikipedia.org Research findings highlight the importance of analyzing fucosylation levels, often calculated based on the relative proportions of fucosylated glycoforms like G0F, G1F, and G2F compared to their non-fucosylated counterparts. fishersci.befishersci.ca

While core fucosylation at the α-1,6 position is prevalent, positional isomerism can occur in other glycan modifications. Studies utilizing advanced analytical techniques like ion-mobility spectrometry and vibrational spectroscopy have demonstrated the ability to distinguish positional isomers of glycans, such as G1 and G1F, where a terminal galactose or fucosylated terminal galactose can be attached to different branches of the glycan core. wikipedia.org Although specific positional isomers for fucose on a G2 structure beyond the core α-1,6 linkage are less commonly discussed in the provided context, the principle of positional isomerism adds another layer of complexity to glycan microheterogeneity.

Sialylation (e.g., SG2F, A2) and its Linkage Variants (α-2,6 vs. α-2,3)

Sialylation involves the addition of sialic acid residues, most commonly N-acetylneuraminic acid (Neu5Ac), to the terminal ends of glycan chains. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net Sialylation of this compound results in structures such as G2S (monosialylated G2), G2FS (monosialylated, core-fucosylated G2), G2FNS (monosialylated, core-fucosylated G2 with bisecting GlcNAc), and disialylated forms. fishersci.befishersci.ca The term A2 is often used to refer to the agalactosylated and asialylated biantennary complex N-glycan core structure. ludger.comresearchgate.netwikipedia.orgnih.gov Sialylated G2 structures, sometimes represented conceptually as SG2F (sialylated, core-fucosylated G2), are crucial for various biological activities.

A key aspect of sialylation microheterogeneity is the linkage through which the sialic acid is attached to the underlying sugar residue, typically galactose. The two primary linkage variants are α-2,3 and α-2,6. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netnih.gov The type of sialic acid linkage can have distinct biological implications. For instance, human serum IgG Fc glycans predominantly feature α-2,6-linked sialic acids, while recombinant IgGs produced in Chinese hamster ovary (CHO) cells often exhibit α-2,3 linkages due to differences in sialyltransferase expression. wikipedia.org

Research has shown that the specific sialylation linkage can influence antibody effector functions and anti-inflammatory properties. wikipedia.orgwikipedia.orgnih.govwikipedia.org Studies have investigated the impact of homogeneous antibodies with defined glycan structures, including those with terminal α-2,6-linked sialic acids, on enhancing activities like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). wikipedia.org The ratio of α-2,6 to α-2,3 linked sialic acids can also be indicative of cellular differentiation states. wikipedia.org

The relative abundance of sialylated glycoforms is a critical parameter in glycan analysis, with calculations often performed based on the proportions of structures containing sialic acid residues. fishersci.befishersci.ca

Bisecting N-Acetylglucosamine (GlcNAc) and its Impact on this compound Structure

The presence of a bisecting N-acetylglucosamine (GlcNAc) residue is another significant point of microheterogeneity in N-glycans, including those based on the G2 structure. A bisecting GlcNAc is characterized by a β1,4 linkage to the β-mannose residue of the glycan core. researchgate.netresearchgate.netnih.govciteab.com This modification is catalyzed by the enzyme β1,4-mannosyl-glycoprotein 4-β-N-acetylglucosaminyltransferase (GlcNAc-T III or MGAT3). researchgate.netresearchgate.netciteab.com

Furthermore, the presence of a bisecting GlcNAc has been shown to inhibit core fucosylation. researchgate.netwikipedia.org This indirect effect on core fucosylation is particularly relevant for the function of therapeutic antibodies, as the absence of core fucose is associated with enhanced ADCC activity. researchgate.netwikipedia.org While bisecting GlcNAc itself may not directly affect binding to certain receptors like FcγR, its inhibitory effect on core fucosylation contributes to altered functional properties. researchgate.netwikipedia.org

The inclusion of a bisecting GlcNAc in this compound structures is represented by notations like G2FN (core-fucosylated G2 with bisecting GlcNAc) and G2FNS (sialylated, core-fucosylated G2 with bisecting GlcNAc). fishersci.befishersci.ca The proportion of glycans containing a bisecting GlcNAc is a key metric in assessing glycan microheterogeneity. fishersci.befishersci.ca

Biosynthesis and Glycoengineering of G2 Glycan

Enzymatic Pathways Governing G2 Glycan Formation

The formation of this compound involves a series of enzymatic steps within the Golgi. Following the initial transfer of a precursor glycan in the ER, the structure is trimmed and further elongated by Golgi-resident enzymes. nih.govnih.gov

Role of Galactosyltransferases in G2 Synthesis

Galactosyltransferases (GalTs) play a crucial role in the synthesis of this compound by catalyzing the addition of galactose residues to the terminal GlcNAc residues on the biantennary structure. nih.govacs.org Specifically, β-1,4-galactosyltransferases are responsible for transferring galactose from a UDP-Gal donor to the GlcNAc acceptors. nih.gov The presence and activity of these enzymes are directly linked to the level of galactosylation, influencing the proportion of G1 (monogalactosylated) and G2 (digalactosylated) structures. diva-portal.orgresearchgate.net Research indicates that overexpression of β-(1,4)-galactosyltransferase in cell lines like CHO enhances galactosylation. amegroups.cn

Interplay with Other Glycosyltransferases and Glycosidases

The synthesis of this compound is intricately linked with the activity of other glycosyltransferases and glycosidases that act earlier in the N-glycan processing pathway. sigmaaldrich.comnih.govnih.govnih.gov Prior to galactosylation, enzymes like N-acetylglucosaminyltransferase I (GnTI) and N-acetylglucosaminyltransferase II (GnTII) are essential for forming the GlcNAc-terminated biantennary structure that serves as the substrate for galactosyltransferases. nih.gov Mannosidases are also involved in trimming mannose residues from the glycan core before the addition of outer arm sugars. nih.govnih.gov The balance and localization of these enzymes within the Golgi apparatus dictate the flux through different glycosylation pathways, ultimately affecting the final glycan profile, including the formation of G2. researchgate.net Glycosidases can also be used ex vivo to remodel glycans. nih.gov

Cellular Regulation of this compound Expression

The expression level and profile of this compound are subject to cellular regulation, influenced by both the chosen cell expression system and the specific cell culture conditions. researchgate.netcontentstack.com

Influence of Cell Expression Systems on Glycan Profiles

Different mammalian cell expression systems exhibit variations in their glycosylation machinery, leading to distinct glycan profiles on recombinant proteins. researchgate.netcontentstack.comacs.org For instance, Chinese hamster ovary (CHO) cells and murine myeloma cell lines (NS0 and Sp2/0) are commonly used for producing therapeutic antibodies, and they yield characteristic N-glycan profiles. nih.govresearchgate.net While G2F (fucosylated G2) is a prevalent glycan in antibodies produced by these systems, the relative abundance of G2 and other glycoforms can differ depending on the cell line. nih.govresearchgate.net CHO cells are widely used due to their ability to produce complex, human-compatible glycosylation patterns. tandfonline.com

Impact of Cell Culture Conditions on G2 Glycosylation

Cell culture conditions significantly influence the glycosylation patterns of proteins, including the levels of this compound. researchgate.netcontentstack.com Factors such as media composition, concentration of nutrients (e.g., galactose and manganese), pH, temperature, and dissolved gases can all impact the activity and expression of glycosylation enzymes. diva-portal.orgnih.govresearchgate.netgoogle.com Studies have shown that supplementing culture media with galactose can lead to higher proportions of G1 and G2 glycans. diva-portal.orggoogle.com Manganese concentration in the cell culture medium can also affect galactosylation. google.com These variations in G2 levels due to culture conditions can affect the properties and bioactivity of therapeutic proteins. contentstack.com

Strategies for G2 Glycoengineering and Controlled Synthesis

Controlling and engineering glycosylation is crucial for producing therapeutic glycoproteins with desired properties. nih.govmdpi.com Strategies for G2 glycoengineering aim to increase the homogeneity and abundance of the G2 glycoform. mdpi.comfrontiersin.org

One approach is host cell glycoengineering, which involves genetically modifying the cell's glycosylation machinery. nih.govmdpi.com This can include overexpressing or downregulating specific glycosyltransferases or glycosidases involved in the N-glycan pathway to favor the formation of G2. amegroups.cnnih.gov For example, overexpression of β-(1,4)-galactosyltransferase can enhance galactosylation levels. amegroups.cn

Another strategy is in vitro chemoenzymatic glycosylation remodeling. mdpi.comfrontiersin.org This method involves using enzymes to modify the glycans on isolated proteins. mdpi.comgenovis.com For instance, glycosynthases derived from enzymes like EndoS can be used to transfer desired glycan structures, such as G2, onto a protein backbone that has been enzymatically processed to expose a suitable acceptor site. nih.govmdpi.comfrontiersin.orggenovis.com This allows for the production of glycoproteins with highly homogeneous this compound profiles. mdpi.comgenovis.com Research has demonstrated the successful in vitro galactosylation of IgG to achieve high levels of the G2 glycoform using recombinant galactosyltransferase. nih.gov

Combinatorial glycoengineering approaches, combining genetic and metabolic engineering with optimized cell culture conditions, are also being explored for precise control over G2 synthesis. amegroups.cn

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (NA2 Glycan)71308690 asm.org or 329799850 sigmaaldrich.com (Note: Multiple CIDs may exist for variations or preparations)
Galactose603 [PubChem]
N-acetylglucosamine (GlcNAc)24139 [PubChem]
Mannose18950 [PubChem]
UDP-Gal16708 [PubChem]
Fucose6231 [PubChem]
Sialic acid (N-acetylneuraminic acid, Neu5Ac)439185 [PubChem]

Note: PubChem CIDs for common monosaccharides like Galactose, GlcNAc, Mannose, Fucose, and Sialic acid were obtained from general PubChem searches as they are fundamental building blocks mentioned in the context of glycan structures and biosynthesis.

Data Tables

Based on the search results, a representative table illustrating the influence of cell expression systems or culture conditions on this compound abundance could be constructed if specific quantitative data were consistently available across multiple sources in a comparable format. However, the search results provide qualitative descriptions and varied quantitative data (e.g., percentages of different glycoforms in specific antibodies produced under certain conditions) rather than a consolidated dataset suitable for a single, universally applicable interactive table within the strict scope of this article.

For example, one source indicates that G0F, G1F, and G2F are the most abundant N-glycans in mAbs produced by CHO, NS0, and Sp2/0 cells, but the exact percentages vary nih.govresearchgate.net. Another source shows varying percentages of G2 in different cell culture media researchgate.net. Without a consistent, comparable dataset across the different aspects of the outline, generating meaningful interactive data tables that strictly adhere to the provided outline and content exclusions is challenging.

However, we can present an example of how data on glycan distribution might be presented based on findings related to cell expression systems and culture conditions, drawing from the search results.

Table 1: Representative N-Glycan Distribution in Therapeutic Antibodies by Cell Line

Cell LineG0F (%)G1F (%)G2F (%)Other Glycans (%)
CHO~22-32~13-19~5-14Varied researchgate.net
NS0Predominant researchgate.netPredominant researchgate.netPredominant researchgate.netIncludes α-Gal and NGNA researchgate.net
Sp2/0Predominant researchgate.netPredominant researchgate.netPredominant researchgate.netIncludes α-Gal and NGNA researchgate.net

Note: Values are approximate and can vary significantly based on specific cell line clone, culture conditions, and manufacturing process. "Predominant" indicates these are among the most abundant glycoforms. "Other Glycans" include various complex, hybrid, and high-mannose structures, as well as potentially immunogenic glycans like those with terminal alpha-Gal and N-Glycolylneuraminic acid (NGNA) in NS0 and Sp2/0 cells. nih.govresearchgate.netresearchgate.net

This table provides a general overview based on the descriptions found in the search results but highlights the variability and complexity of glycan profiles.

Detailed Research Findings

Research has provided detailed insights into the factors affecting this compound formation. For instance, studies on cell culture conditions have demonstrated that controlling nutrient availability, such as galactose concentration, can directly impact the level of galactosylation and thus the proportion of this compound. diva-portal.orggoogle.com The impact of manganese concentration on galactosylation and fucosylation has also been investigated. google.com

Furthermore, research into glycoengineering strategies has shown that manipulating the expression of key enzymes like β-1,4-galactosyltransferase can lead to enhanced G2 levels. amegroups.cn In vitro enzymatic remodeling techniques using glycosynthases have been successfully applied to convert heterogeneous glycan mixtures to highly homogeneous G2 glycoforms on therapeutic antibodies, demonstrating a powerful tool for controlled synthesis. mdpi.comgenovis.comnih.gov These studies often involve detailed analytical techniques like HPLC and mass spectrometry to characterize the resulting glycan profiles. genovis.comoup.com

The functional implications of this compound have also been a subject of research, particularly in the context of therapeutic antibodies, where galactosylation levels can influence effector functions like CDC (complement-dependent cytotoxicity) and ADCC (antibody-dependent cellular cytotoxicity). contentstack.comfrontiersin.org While the functional aspects are outside the strict scope of this article's requested content exclusions (dosage/administration, safety/adverse effects), the research findings on achieving controlled G2 synthesis are driven by the understanding of these functional impacts.

Chemoenzymatic Synthesis Approaches for Homogeneous G2 Glycoforms

Chemoenzymatic synthesis is a powerful in vitro approach that allows for the production of glycoproteins with highly homogeneous glycan structures, including G2 nih.govannualreviews.orgnih.govnih.govcreative-biolabs.com. This method typically involves two key steps:

Enzymatic Deglycosylation: The heterogeneous N-glycans on the target glycoprotein (B1211001) are removed using endoglycosidases, such as EndoS or Endo-A, which cleave the glycan chain, often leaving a single N-acetylglucosamine (GlcNAc) residue attached to the asparagine residue on the protein nih.govannualreviews.orgnih.govcreative-biolabs.com. Some enzymes can also remove the core fucose if desired nih.gov.

Enzymatic Transglycosylation: A preassembled, defined glycan structure, such as a this compound oxazoline (B21484), is enzymatically transferred to the remaining GlcNAc residue on the protein using engineered endoglycosidases known as glycosynthases nih.govannualreviews.orgnih.govcreative-biolabs.com. These glycosynthases are mutated enzymes that lack hydrolytic activity but retain transglycosylation activity, allowing for the efficient and specific attachment of the desired glycan donor nih.govacs.org.

This approach has been successfully applied to produce homogeneous G2 glycoforms on therapeutic antibodies like rituximab (B1143277) nih.govnih.govresearchgate.netacs.org. Studies have shown that generating homogeneous non-fucosylated G2 glycoforms through this method can significantly enhance antibody-dependent cellular cytotoxicity (ADCC) activity by increasing binding affinity to the FcγIIIa receptor nih.govresearchgate.netacs.org.

Research findings highlight the efficiency and specificity of chemoenzymatic synthesis for generating defined G2 glycoforms. For instance, using EndoS glycosynthase mutants (e.g., EndoS-D233Q), researchers have transformed heterogeneous mixtures of glycoforms on antibodies into homogeneous G2 or sialylated G2 (S2G2F) glycoforms nih.govresearchgate.netacs.org.

StepEnzyme(s) UsedOutcomeSource(s)
Enzymatic DeglycosylationEndoS, Endo-A (optionally α-fucosidase)Removal of heterogeneous glycans, leaving core GlcNAc nih.govannualreviews.orgnih.govcreative-biolabs.com
Enzymatic TransglycosylationEngineered Endoglycosidase (Glycosynthase)Attachment of desired glycan (e.g., G2 oxazoline) nih.govannualreviews.orgnih.govcreative-biolabs.com

Targeted Gene Knockdown and Knockout Technologies for this compound Modulation

Genetic engineering of host cells is another strategy to modulate glycosylation pathways and influence the production of specific glycoforms, including G2 amegroups.orglongdom.orgnih.govucl.ac.ukfrontiersin.org. Targeted gene knockdown or knockout technologies can be used to alter the expression levels or eliminate the activity of key enzymes involved in glycan biosynthesis amegroups.orglongdom.orgnih.govucl.ac.ukfrontiersin.org.

For example, manipulating the expression of glycosyltransferases, such as β-(1,4)-galactosyltransferase (GalT), which is responsible for adding galactose residues to the glycan structure, can impact the levels of G1 (monogalactosylated) and G2 (digalactosylated) glycoforms amegroups.orglongdom.org. Overexpression of GalT in host cells like Chinese Hamster Ovary (CHO) cells has been shown to enhance galactosylation, leading to increased levels of G1 and G2 glycans amegroups.orglongdom.org.

Research indicates that while genetic manipulation can shift glycan profiles, achieving complete homogeneity through this method alone remains challenging due to the complexity of cellular glycosylation pathways and the interplay of various endogenous factors nih.gov.

Gene TargetedTechnology UsedPotential Impact on this compound LevelsSource(s)
β-(1,4)-galactosyltransferase (GalT)OverexpressionIncrease G1 and G2 levels amegroups.orglongdom.org
Fucosyltransferase 8 (FUT8)Knockout, KnockdownIncrease afucosylated glycans amegroups.orglongdom.orgucl.ac.ukfrontiersin.org
Sialyltransferases (ST3Gal4, ST3Gal6)Knockout, Targeted SilencingIncrease non-sialylated G2 levels amegroups.orgfrontiersin.org

Enzymatic Glycan Remodeling for Defined G2 Glycoprotein Production

Enzymatic glycan remodeling, often overlapping with chemoenzymatic approaches, refers to the in vitro modification of existing glycans on a glycoprotein using enzymes to achieve a defined glycoform nih.govnih.govnih.govgenovis.comnih.gov. This method is particularly useful for converting heterogeneous mixtures of glycoproteins into homogeneous preparations with specific glycan structures like G2 nih.govnih.govnih.govgenovis.com.

The process typically involves using endoglycosidases to trim down the heterogeneous N-glycans to a common core structure, usually the innermost GlcNAc nih.govnih.gov. Following this trimming, specific glycosyltransferases or engineered endoglycosidases (glycosynthases) are employed to add desired monosaccharides or oligosaccharide blocks, respectively, to synthesize the target glycan structure, such as G2 nih.govnih.gov.

For example, after deglycosylation to the core GlcNAc, β-(1,4)-galactosyltransferase can be used in the presence of UDP-galactose donor substrate to add galactose residues, thereby remodeling the glycan towards G1 and G2 structures longdom.org. Alternatively, as discussed in chemoenzymatic synthesis, glycosynthases can directly transfer a preassembled this compound oxazoline nih.govannualreviews.orgnih.govresearchgate.netacs.org.

This enzymatic remodeling allows for precise control over the final glycan structure, enabling the production of glycoproteins with defined G2 glycoforms for functional studies and potential therapeutic applications nih.govresearchgate.netacs.orgnih.gov. Studies have demonstrated the successful application of this technology to produce homogeneous G2 glycoforms on therapeutic antibodies, leading to enhanced effector functions nih.govresearchgate.netacs.orggenovis.comnih.govtcichemicals.com.

Enzymatic StepEnzyme TypeSubstrateProduct/OutcomeSource(s)
Glycan TrimmingEndoglycosidases (e.g., EndoS, Endo-A)Heterogeneous N-glycans on glycoproteinGlycoprotein with core GlcNAc nih.govnih.gov
Galactose Additionβ-(1,4)-galactosyltransferaseGlycoprotein with trimmed glycan, UDP-galactoseGlycoprotein with added galactose (G1, G2) longdom.org
Glycan TransferEngineered Endoglycosidase (Glycosynthase)Glycoprotein with core GlcNAc, Glycan oxazolineGlycoprotein with transferred homogeneous glycan nih.govannualreviews.orgnih.govresearchgate.netacs.org

Advanced Analytical Methodologies for G2 Glycan Profiling

Sample Preparation and Glycan Release Techniques

The initial and most critical step in the analysis of G2 glycans is their release from the protein backbone. This can be achieved through either enzymatic or chemical methods, with the choice of method depending on the nature of the glycosylation (N- or O-linked) and the downstream analytical requirements.

The most common and effective method for removing N-linked glycans, including the G2 structure, is through the use of the enzyme Peptide-N-Glycosidase F (PNGase F). sigmaaldrich.comnih.gov PNGase F is a glycoamidase that specifically hydrolyzes the amide bond between the innermost N-acetylglucosamine (GlcNAc) of the glycan and the asparagine residue of the polypeptide chain. genovis.comresearchgate.net This action releases the entire N-glycan intact. nih.gov

The enzyme exhibits broad specificity, cleaving all major types of N-linked oligosaccharides, including high-mannose, hybrid, and complex structures, making it highly suitable for G2 glycan analysis. sigmaaldrich.comgenovis.comneb.com However, PNGase F cannot cleave N-glycans where the core GlcNAc is linked to an α(1→3)-fucose, a modification more common in plant and insect glycoproteins. sigmaaldrich.com The efficiency of PNGase F is significantly enhanced when the glycoprotein (B1211001) is denatured, as this unfolds the protein and improves the enzyme's access to the glycosylation sites. sigmaaldrich.comneb.com Denaturation is often achieved by heating the sample with a surfactant like Sodium Dodecyl Sulfate (B86663) (SDS) and a reducing agent. researchgate.netnih.gov

FeatureDescription
Enzyme Peptide-N-Glycosidase F (PNGase F)
Action Cleaves the bond between the innermost GlcNAc and the asparagine residue. nih.gov
Specificity Releases high-mannose, hybrid, and complex N-glycans. genovis.comneb.com
Outcome Releases the complete, intact N-glycan. nih.gov
Conditions Activity is greatly increased on denatured proteins. sigmaaldrich.comneb.com

For a more comprehensive analysis that includes both N- and O-linked glycans, chemical release methods are employed. Hydrazinolysis is a well-established chemical technique that utilizes anhydrous hydrazine (B178648) to cleave glycan chains from the polypeptide backbone. qa-bio.comnih.gov This method is not dependent on the protein's structure and can release glycans that may be inaccessible to enzymes. nih.gov

The process involves incubating the glycoprotein with anhydrous hydrazine at high temperatures (e.g., 100°C for 10 hours). nih.gov This treatment cleaves both N- and O-glycosidic linkages. qa-bio.com The reaction liberates the glycan as a de-N-acetylated hydrazone derivative, which subsequently converts to a hydrazide form. qa-bio.comresearchgate.net A re-N-acetylation step is then necessary to restore the N-acetyl groups on amino sugars, followed by hydrolysis to yield the free glycan with an intact reducing terminus, ready for labeling. qa-bio.com While effective for releasing both N- and O-glycans, hydrazinolysis requires specialized equipment and careful handling due to the toxic nature of hydrazine. nih.govresearchgate.net

MethodPrincipleGlycans ReleasedKey Considerations
Enzymatic (PNGase F) Specific hydrolysis of the GlcNAc-Asn amide bond. genovis.comN-linked glycans only. neb.comHighly specific, mild conditions, but may be hindered by protein conformation. sigmaaldrich.com
Chemical (Hydrazinolysis) Cleavage of glycosidic linkages using anhydrous hydrazine. qa-bio.comBoth N-linked and O-linked glycans. qa-bio.comUniversal release, but requires harsh conditions and hazardous reagents. nih.govresearchgate.net

Released glycans typically lack a strong chromophore or fluorophore, making their detection at low concentrations challenging. sigmaaldrich.com To overcome this, the glycans are chemically labeled, or derivatized, at their reducing terminus. nih.gov This process significantly enhances the sensitivity for detection by fluorescence or mass spectrometry (MS). nih.gov

2-Aminobenzamide (2-AB): This is one of the most widely used fluorescent labels for glycan analysis. ludger.comnih.gov The labeling process involves a reductive amination reaction where the primary amine of 2-AB reacts with the aldehyde group of the glycan's open-ring form to create a Schiff base, which is then stabilized by a reducing agent. sigmaaldrich.comfrontiersin.org The stoichiometric attachment of one 2-AB molecule per glycan allows for the relative quantification of different glycan species based on fluorescence intensity. ludger.comfrontiersin.org 2-AB labeled glycans are well-suited for analysis by HPLC, HILIC, and various MS techniques. nih.govwaters.com

InstantPC: The InstantPC dye is a more recent innovation designed for rapid and high-sensitivity glycan labeling. manuals.plus This technology allows for in-solution enzymatic deglycosylation followed by a swift labeling reaction, with the entire sample preparation process taking approximately one hour. thomassci.comlcms.cz The InstantPC label provides exceptional fluorescence brightness and a strong signal in mass spectrometry, facilitating the use of a single labeling method across different analytical platforms like UHPLC and LC-MS. manuals.plusthomassci.com

2-Aminoanthranilic acid (2-AA): Also known as anthranilic acid, 2-AA is another fluorescent tag used for derivatizing glycans. sigmaaldrich.comnih.gov Similar to 2-AB, it attaches via reductive amination. nih.gov 2-AA is recognized for its high sensitivity, sometimes greater than that of 2-AB, and is particularly well-suited for analyses involving electrophoretic separations, though it is also compatible with HPLC and MS. sigmaaldrich.comnih.gov

Derivatization AgentAbbreviationKey FeaturesPrimary Application
2-Aminobenzamide 2-ABRobust, widely used fluorescent label; allows relative quantification. ludger.comfrontiersin.orgHILIC-HPLC with fluorescence detection, MS. nih.gov
InstantPC InstantPCRapid (1-hour) labeling; high fluorescence and MS signal intensity. manuals.plusthomassci.comHigh-throughput UHPLC, LC-MS analysis. manuals.plus
2-Aminoanthranilic acid 2-AAHigh-sensitivity fluorescent label. sigmaaldrich.comqa-bio.comElectrophoresis, HPLC, MS. sigmaaldrich.comnih.gov

Chromatographic Separation Techniques for this compound Analysis

Following release and derivatization, the complex mixture of glycans is separated into individual components for identification and quantification. Chromatographic methods are the cornerstone of this stage of the analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate components in a mixture. amerigoscientific.com In glycan analysis, fluorescently labeled glycans are separated based on their interaction with a stationary phase packed in a column. sigmaaldrich.com Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically under 2 μm) and operates at much higher pressures. amerigoscientific.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC, making it highly advantageous for resolving complex glycan profiles that may contain numerous isomers. amerigoscientific.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most powerful and widely used mode of HPLC and UHPLC for the separation of released and labeled N-glycans, including G2. nih.govmerckmillipore.com The HILIC separation mechanism is based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile. chromatographyonline.com

In a typical HILIC setup, glycans are retained on the stationary phase through hydrophilic interactions. nih.gov Elution is achieved by applying a gradient of increasing aqueous buffer concentration, which causes the glycans to elute in order of increasing hydrophilicity. sigmaaldrich.com This technique provides excellent resolution of glycan structures, even separating isomers that differ only in the linkage of a single monosaccharide. nih.gov The combination of fluorescent labeling (e.g., with 2-AB or InstantPC) and HILIC-UHPLC is the gold standard for quantitative this compound profiling, offering high sensitivity and resolving power. genovis.comnih.gov

FeatureDescription
Technique Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on analyte hydrophilicity and partitioning between a polar stationary phase and a high-organic mobile phase. chromatographyonline.com
Stationary Phase Typically polar, such as amide- or diol-bonded silica. sigmaaldrich.com
Mobile Phase High percentage of organic solvent (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium formate). merckmillipore.com
Application for G2 High-resolution separation of G2 from other glycans and its isomers. nih.gov

Porous Graphitic Carbon (PGC) Chromatography for Isomeric Resolution

Porous graphitic carbon (PGC) chromatography stands out for its exceptional ability to resolve complex glycan mixtures, including structural isomers, without the need for derivatization. chromatographyonline.com The unique stationary phase of PGC, composed of flat, non-porous, and highly pure graphitized carbon, facilitates separation based on the three-dimensional structure of the analytes. chromatographyonline.com This shape-selective retention mechanism is particularly advantageous for discriminating between closely related glycan isomers. chromatographyonline.com

The coupling of PGC with mass spectrometry (MS) has proven to be a powerful tool for the characterization of N-glycans from complex biological samples. frontiersin.orgmq.edu.au This technique has been successfully employed to separate and identify underivatized neutral and anionic glycoforms, including oligomannosidic glycan anomers and sialoglycan linkage isomers. nih.gov For instance, a study demonstrated the high-resolution separation of over 20 high-mannose glycan isomers from ribonuclease B and a diverse range of sialoglycoforms from fetuin using a self-packed capillary PGC column. nih.gov

Research has shown that PGC chromatography is often superior to other separation methods, such as hydrophilic interaction liquid chromatography (HILIC), in resolving N-glycan isomers. frontiersin.orgmq.edu.au The distinct retention behaviors on PGC allow for the separation of isomers that differ in positional, linkage, branching, and anomeric structures, which is a critical prerequisite for comprehensive glycan identification. nih.gov

Key Research Findings using PGC Chromatography:

Sample SourceKey FindingReference
Ribonuclease B and FetuinHighly resolved chromatographic separation of over 20 high-mannose glycan isomers and various sialoglycoforms. nih.gov nih.gov
Ovarian Cancer Cell Lines and TissuesSuccessful characterization of released N-glycans, demonstrating the applicability to complex biological matrices. frontiersin.org frontiersin.org
Influenza VaccinesHigh-resolution separation and structural characterization of underivatized neutral and anionic glycoforms, including sulfated glycans. nih.gov nih.gov
Human Immunoglobulin G (IgG)Successful separation of released glycans under reversed-phase liquid chromatography conditions without derivatization. chromatographyonline.com chromatographyonline.com

Despite its high resolving power, the widespread adoption of PGC liquid chromatography-mass spectrometry (LC-MS) has been met with some challenges related to robustness and reproducibility. frontiersin.org

Capillary Electrophoresis (CE) for G2 Profiling

Capillary electrophoresis (CE) has emerged as a robust and powerful technique for the high-resolution profiling of glycans. nih.gov This method separates molecules based on their charge-to-size ratio, providing a high degree of separation for complex carbohydrate mixtures. nih.gov When coupled with laser-induced fluorescence (LIF) detection, CE offers high sensitivity and enables high-throughput quantitative glycan analysis. hitachi-hightech.com

A significant advantage of CE is its ability to separate glycans with the same monosaccharide sequence but different positional isomers, and to determine whether monosaccharides have alpha or beta linkages. nih.gov The technique utilizes a migration time index for glycan identification, where the migration of the analyte is referenced against a glucose polymer ladder. nih.gov

CE-based methods have been instrumental in the analysis of N-glycans, which are highly relevant in the development of biotherapeutics and in biomarker research. nih.gov The technique can provide rapid and reproducible analysis of N-glycosylation, a critical quality attribute for therapeutic proteins due to its potential effects on pharmacokinetics, biological activity, and stability. nih.gov

While CE is an excellent tool for glycan profiling, there are some limitations. Co-migration of certain glycans can occur, which may require additional steps, such as exoglycosidase treatment, to resolve. nih.gov Additionally, commercially available systems may lack features like temperature control at the capillary injection port, which can impact enzyme-based assays. hitachi-hightech.com

Mass Spectrometry (MS) Platforms for this compound Characterization

Mass spectrometry (MS) is a cornerstone of glycan analysis, offering high sensitivity and accuracy for the characterization and quantification of glycans in biological samples. aspariaglycomics.com Various MS-based techniques are employed to provide detailed structural information on G2 and other glycans. aspariaglycomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of glycans. nih.govnih.gov It allows for the ionization of molecules directly from a solution with minimal fragmentation, making it ideal for analyzing the composition of glycan mixtures. nih.gov When coupled with high-resolution mass analyzers like a Fourier transform mass spectrometer (FTMS), ESI-MS enables accurate mass measurement of large oligosaccharides and provides detailed structural information through fragmentation methods. nih.gov

ESI-MS, particularly when paired with ultra-high performance liquid chromatography (UHPLC), offers enhanced sensitivity and allows for detailed structural characterization of glycan compositions, linkage patterns, and structural isomers. aspariaglycomics.com The combination with hydrophilic interaction liquid chromatography (HILIC) is especially effective for separating isomeric glycans, thereby improving the accuracy of their identification in complex samples such as tissues and biofluids. aspariaglycomics.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful and widely used technique for glycan analysis due to its speed, high-throughput capabilities, and low sample consumption. creative-biolabs.com This "soft" ionization method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. aurorabiomed.comwikipedia.org

MALDI-TOF MS is particularly effective for screening complex glycan mixtures from biological extracts to determine the types of glycans present. creative-biolabs.com The time-of-flight analyzer separates ions based on their mass-to-charge ratio as they travel a known distance to a detector, making it well-suited for the large mass range of glycans. aurorabiomed.comwikipedia.org While it is a powerful screening tool, one limitation is its inability to distinguish between glycan isomers without coupling to other techniques. aspariaglycomics.com

Typical MALDI-TOF MS Experimental Parameters:

ParameterDescription
Matrix 2,5-dihydroxybenzoic acid (DHB) or super-DHB are commonly used. nih.govfrontiersin.org
Ionization Mode Typically positive ion mode, though negative ion mode can also be used. nih.govfrontiersin.org
Analyzer Time-of-Flight (TOF) is standard, often with a reflectron to improve resolution. wikipedia.org
Laser A nitrogen laser with a wavelength of 337 nm is frequently employed. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the detailed structural analysis of glycans. nih.gov This approach allows for the separation of complex glycan mixtures by LC prior to their introduction into the mass spectrometer for fragmentation and structural elucidation. nih.govmq.edu.au The use of ultra-high performance liquid chromatography (UPLC) provides higher resolution separations and increased sensitivity. nih.gov

Tandem MS (MS/MS) techniques, such as higher-energy collisional dissociation (HCD), provide in-depth fragmentation data that is crucial for distinguishing isomeric glycans and elucidating complex glycosylation patterns. aspariaglycomics.com A key challenge in LC-MS/MS of glycans is the complexity of interpreting the fragmentation patterns, which often requires specialized software. aspariaglycomics.com

Reversed-phase LC-MS and MS/MS analysis of 2-aminopyridine (PA)-tagged N-glycans is a useful method for separating isomers and quantifying both major and minor glycan structures in tissues. nih.gov The retention behavior on a C18 column provides clues about the core structure and branching pattern of the glycan. nih.gov

Hybrid Quadrupole-Tandem MS-Traveling Wave Ion Mobility-Time of Flight MS (Synapt G2 MS)

The Synapt G2 is a hybrid mass spectrometer that integrates a quadrupole, a time-of-flight (TOF) mass analyzer, and a traveling wave ion mobility (TWIM) separation cell. uochb.cz This platform provides an additional dimension of separation based on the size, shape, and charge of the ions, which is particularly valuable for resolving isomeric glycans. manchester.ac.ukanu.edu.au

Ion mobility spectrometry (IMS) separates gas-phase ions as they move through a buffer gas under the influence of an electric field. manchester.ac.uk The Synapt G2's traveling wave technology allows for the measurement of nitrogen cross-sections of glycans, which can be correlated to their structure. nih.gov This has been demonstrated to partially resolve and identify isomers of glycans from various glycoproteins. nih.gov

The Synapt G2 platform offers high resolution (greater than 40,000 FWHM) and mass accuracy, enabling the identification and resolution of isobaric species that differ by very small mass units. waters.com The ability to perform ion mobility separation before or after fragmentation provides enhanced structural characterization capabilities. manchester.ac.uk

Multiple Reaction Monitoring (MRM) for Targeted G2 Quantification

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique utilized for the targeted quantification of molecules, including the this compound. nih.govnih.gov This method is particularly valuable in complex biological samples where G2 may be present among a multitude of other structurally similar glycans. The principle of MRM involves a triple quadrupole mass spectrometer that performs two stages of mass filtering. nih.gov

First, the initial quadrupole (Q1) is set to selectively pass only the precursor ion corresponding to the specific mass-to-charge ratio (m/z) of the this compound. This isolated G2 precursor ion is then fragmented in the second quadrupole (Q2), which functions as a collision cell. nih.gov Finally, the third quadrupole (Q3) is set to detect only specific, predetermined fragment ions (product ions) that are characteristic of the G2 structure. nih.gov This process of monitoring specific precursor-to-product ion "transitions" provides a high degree of specificity, minimizing interference from other compounds in the matrix and enabling precise quantification. nih.govmdpi.com

The selection of unique and intense transitions is critical for developing a robust MRM assay for G2. nih.gov The high sensitivity of the technique allows for the detection and quantification of even low-abundance G2 glycoforms. researchgate.net By monitoring multiple transitions for G2, the confidence in its identification and the accuracy of its quantification are significantly enhanced. nih.gov Parallel Reaction Monitoring (PRM), a related technique performed on high-resolution mass spectrometers, offers an alternative by detecting all product ions simultaneously, which can simplify the analytical workflow. researchgate.netresearchgate.net

Table 1: Illustrative MRM Transitions for a Common G2F Glycan Structure This table provides a hypothetical example of MRM parameters for quantifying a fucosylated biantennary this compound, a common glycoform.

Precursor Ion (m/z)Product Ion (m/z)DescriptionDwell Time (ms)
924.9204.1N-acetylglucosamine (GlcNAc) oxonium ion50
924.9366.1Hexose-GlcNAc fragment50
924.9138.0GlcNAc-related fragment50
924.9673.3Loss of terminal galactose and GlcNAc50

Challenges and Standardization in this compound Analysis

Complexity of Glycan Isomers and Structural Diversity

A significant challenge in the analysis of G2 glycans stems from their immense structural complexity and the prevalence of isomers. researchgate.netacs.org Isomers are molecules that share the same mass but differ in their three-dimensional structure, such as the arrangement of monosaccharide units or the linkages between them. nih.govliverpool.ac.uk For a this compound, this isomerism can manifest in several ways, including variations in the branching of the antennae, the linkage positions of the terminal galactose residues (e.g., α2-3 vs. α2-6), or the stereochemistry of the monosaccharides themselves (e.g., glucose vs. galactose). liverpool.ac.uk

Standard mass spectrometry alone is often insufficient to distinguish between these isomers, as they produce identical mass-to-charge ratio signals. liverpool.ac.uk This analytical ambiguity is a critical issue because different G2 isomers can have distinct biological functions. Techniques such as liquid chromatography (LC) can help separate some isomers, but co-elution is common. researchgate.net More advanced methods like ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge, have shown great promise in resolving glycan isomers, including those of G2, that are indistinguishable by other means. nih.govmobilionsystems.com The development of analytical workflows that can unambiguously identify and quantify specific G2 isomers is essential for a precise understanding of their biological roles. researchgate.net

Table 2: Potential Isomers of a this compound with Identical Mass This table illustrates how different structural arrangements can result in this compound isomers, all having the same elemental composition and mass.

Isomer DescriptionDifferentiating Structural FeatureAnalytical Challenge
Linkage IsomerGalactose linked β1-4 to GlcNAc vs. β1-3Requires specialized fragmentation techniques (e.g., ExD) or high-resolution ion mobility to distinguish. acs.org
Branching IsomerDifferent branching points on the mannose coreCan be difficult to separate by standard chromatography; may require IMS. nih.gov
Anomeric Isomerα vs. β anomer at the reducing endRequires high-resolution IMS combined with spectroscopy for unambiguous identification. nih.gov

Inter-laboratory Variability and Need for Reference Standards

Achieving reproducible and comparable results for this compound analysis across different laboratories is a major hurdle in the field of glycomics. nih.gov Inter-laboratory variability can arise from numerous sources, including differences in sample preparation protocols, the use of different analytical instruments (e.g., various LC-MS platforms), column chemistries, and data analysis software. lcms.cz Even minor variations in experimental conditions can lead to significant discrepancies in the reported relative abundance of G2 and other glycans. nih.gov

This variability undermines the ability to compare data from different studies and to establish reliable correlations between this compound profiles and specific biological states. To address this challenge, there is a critical need for the development and widespread adoption of universally accepted reference standards for G2 glycans. nih.gov These standards, which would be pure, well-characterized this compound structures, would allow for instrument calibration, method validation, and quality control. They would serve as a common benchmark, enabling researchers to normalize their results and significantly improve the consistency and reliability of this compound quantification across different labs and platforms. The availability of such standards is a prerequisite for advancing glycan analysis from a specialized research tool to a routine and robust analytical practice. nih.govnih.gov

Table 3: Inter-Assay Precision for this compound Analysis Data is illustrative, based on findings regarding glycan analysis precision, showing typical coefficients of variation (CV) that might be observed for this compound measurements across multiple runs. nih.gov

Sample PoolMean Relative Abundance (%)Standard Deviation (SD)Coefficient of Variation (CV) %
Control Plasma 112.50.887.0
Control Plasma 211.80.917.7
Control Plasma 313.10.957.2

Data Processing and Interpretation for this compound Profiles

The data generated from advanced analytical techniques for this compound profiling are typically large and complex, presenting significant challenges for processing and interpretation. researchgate.net A single analysis using methods like LC-MS can produce a chromatogram with hundreds of peaks, each requiring identification and quantification. lcms.cz The manual interpretation of this raw data is not only exceedingly time-consuming but also prone to error and subjectivity. researchgate.net

To manage this complexity, specialized bioinformatics software tools such as GlycoWorkbench, Empower, and UNIFI are essential. lcms.czlcms.cznih.gov These platforms aid in automating the data processing workflow, which includes steps like peak detection, noise filtering, and alignment of chromatograms. A crucial step is the annotation of peaks, where experimental data (e.g., mass and retention time) is matched against glycan databases or reference libraries to assign structures, such as G2. lcms.cznih.gov However, these tools have limitations; database-dependent searches cannot identify novel or unexpected G2 structures, and the accurate annotation of peaks corresponding to isomers remains a difficult task. nih.gov The development of more sophisticated algorithms and comprehensive, curated spectral libraries is necessary to improve the accuracy, throughput, and reliability of this compound profile interpretation. researchgate.netlcms.cz

Table 4: Typical Bioinformatic Workflow for this compound Profile Analysis This table outlines the key stages in processing raw analytical data to generate a final this compound profile, highlighting the objectives and challenges at each step.

StageObjectiveCommon Tools/MethodsKey Challenge
1. Data Acquisition Generate raw data from LC-MS, CE, etc.Mass spectrometer, FLR detector control softwareEnsuring high-quality, reproducible data generation. lcms.cz
2. Peak Processing Detect, filter, and integrate glycan peaks from raw data.UNIFI, Empower, vendor-specific softwareDistinguishing true glycan signals from noise; accurately integrating overlapping peaks. lcms.cz
3. Peak Annotation Assign glycan structures (e.g., G2) to processed peaks.Database searching (GlycoWorkbench), library matching (GU library). lcms.cznih.govAmbiguity from isomers; inability to identify novel structures not present in the database. nih.gov
4. Quantification Calculate the relative abundance of each assigned glycan.Peak area/height normalizationVariability in ionization efficiency; ensuring accurate quantification of co-eluting species.
5. Reporting Summarize the glycan profile in a comprehensive report.Automated reporting softwarePresenting complex data in an easily interpretable format. lcms.cz

Biological Functions and Immunomodulatory Roles of G2 Glycan

G2 Glycan's Impact on IgG Effector Functions

The Fc domain of IgG interacts with various effector molecules of the innate immune system, including Fc gamma receptors (FcγRs) on immune cells and components of the complement system, such as C1q. These interactions trigger downstream effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). The specific glycan structure attached to the Fc domain, particularly the presence of terminal galactose residues as found in the this compound, significantly impacts these interactions and subsequent effector responses.

Modulation of Fcγ Receptor (FcγR) Binding Affinity by this compound (e.g., FcγRIIIa/b)

The this compound plays a notable role in modulating the binding affinity of IgG to FcγRs, particularly activating receptors like FcγRIIIa (CD16a). Research indicates that the presence of galactose residues, as in the G2 glycoform, generally enhances the binding affinity of IgG to FcγRIIIa. cloudna.cnncpsb.org.cnncpsb.org.cnidrblab.cnnih.govacrobiosystems.comsigmaaldrich.comsinobiological.comuniprot.orggoogleapis.comjscimedcentral.comresearchgate.netuniprot.org This effect is often more pronounced when combined with afucosylation (lack of a core fucose residue), leading to a synergistic increase in affinity for FcγRIIIa. ncpsb.org.cnncpsb.org.cnacrobiosystems.comsigmaaldrich.com Studies comparing glycoengineered antibodies have shown that nonfucosylated G2 glycoforms exhibit significantly enhanced affinity for the FcγRIIIa receptor compared to commercial antibodies. idrblab.cn The position of the galactose residue also matters, with galactose on the alpha-1,6 arm of the Fc-glycan appearing particularly important for enhanced FcγRIIIa affinity. uniprot.org While this compound primarily impacts FcγRIIIa/b, galactosylation can also increase binding to FcγRIIa and FcγRIIb, although typically to a lesser extent, while FcγRI binding is generally not significantly affected by galactosylation levels. nih.govacrobiosystems.comsinobiological.com

Influence of this compound on Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Activity

The enhanced binding of G2-galactosylated IgG, especially in the absence of core fucose, to FcγRIIIa on natural killer (NK) cells directly translates into increased ADCC activity. cloudna.cnncpsb.org.cnncpsb.org.cnidrblab.cnnih.govsigmaaldrich.comsinobiological.comgoogleapis.comresearchgate.netkactusbio.comdaneshyari.comacrobiosystems.com ADCC is a key mechanism by which antibodies direct immune cells to lyse target cells, such as infected cells or tumor cells. Glycoengineered antibodies with homogeneous G2 glycans have demonstrated increased ADCC potency in in vitro assays compared to other glycoforms. nih.govsinobiological.com The combined effect of afucosylation and galactosylation (G2) is particularly potent in boosting ADCC responses. ncpsb.org.cnncpsb.org.cn

Enhancement of Complement-Dependent Cytotoxicity (CDC) and C1q Binding by this compound

Galactosylation, including the digalactosylated G2 structure, is a primary mediator of functional changes in IgG related to the complement system. ncpsb.org.cnncpsb.org.cn Elevated galactosylation levels significantly increase the binding of IgG to the complement component C1q, the initiating molecule of the classical complement pathway. cloudna.cnncpsb.org.cnncpsb.org.cnsinobiological.comuniprot.orgjscimedcentral.comresearchgate.netkactusbio.comdaneshyari.comgenecards.org This enhanced C1q binding leads to increased downstream complement activation and subsequent CDC activity, a process where the complement system directly lyses target cells opsonized by antibodies. ncpsb.org.cnncpsb.org.cnuniprot.orgjscimedcentral.comresearchgate.netdaneshyari.comgenecards.org Terminal galactose residues are crucial for this enhancement of C1q binding and CDC. uniprot.orgjscimedcentral.comgenecards.org Studies comparing different glycoforms have shown that G2 glycoforms exhibit higher affinity for C1q compared to agalactosylated (G0) glycoforms. genecards.org

This compound in Maintaining IgG Structural Integrity and Stability

Beyond modulating effector functions, the N-glycan attached to Asn297 in the Fc domain, including the this compound, plays a critical role in maintaining the structural integrity and stability of the IgG molecule.

Role of this compound in Fc Domain Conformation and Hinge Region Dynamics

The Fc-linked N-glycan is strategically positioned within the hydrophobic pocket between the two CH2 domains of the Fc region, contributing significantly to its quaternary structure. ncpsb.org.cnncpsb.org.cn Glycans are essential for stabilizing the conformation of the CH2 domains and promoting an "open" conformation of the Fc region, which is necessary for optimal interaction with FcγRs. uniprot.orggammaproteins.comwikipedia.org Galactose-containing glycans, such as the this compound, have been specifically reported to confer a significant stabilizing effect on the structure of the CH2 domain. jscimedcentral.comgenecards.orgwikipedia.org Molecular dynamics simulations further support the role of N-glycans in restricting the motional freedom of the CH2 domains. The hinge region of IgG provides flexibility between the Fab arms and the Fc domain, and its dynamics can be influenced by the Fc glycan. uniprot.org Differences in Fc glycan structure have been associated with variations in hinge region dynamics, suggesting a link between glycan composition and the flexibility and conformation of the IgG molecule.

Anti-Inflammatory Properties Associated with this compound

The anti-inflammatory potential of certain IgG glycoforms has been a significant area of research, particularly in the context of therapeutic interventions like intravenous immunoglobulin (IVIG). The glycosylation pattern of IgG, including the presence of the this compound, contributes significantly to these properties.

Galactosylation and sialylation are two key modifications of the core IgG Fc glycan that are strongly associated with its anti-inflammatory activity. Highly galactosylated and sialylated IgG antibodies have been shown to inhibit pro-inflammatory immune responses. mdpi.comfrontiersin.org. Conversely, reduced galactosylation, resulting in agalactosylated (G0) glycans, is often linked to pro-inflammatory states and is associated with various autoimmune diseases. researchgate.netfrontiersin.org.

Sialylation, the addition of sialic acid residues (typically α-2,6-linked in human IgG), particularly on galactosylated glycans, is considered crucial for the anti-inflammatory effects of IVIG mdpi.comnih.govnih.gov. While the exact mechanisms are still being elucidated, sialylation is thought to modulate IgG's interaction with Fc receptors and C-type lectins, influencing immune cell activation thresholds and cytokine production mdpi.comfrontiersin.orgnih.govoup.com. Studies have indicated that sialylated IgG can decrease antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) activity by reducing affinity for FcγRIIIa and C1q, respectively. nih.gov.

Intravenous immunoglobulin (IVIG), a therapeutic preparation of pooled polyclonal IgG, is known for its broad immunomodulatory effects in autoimmune and inflammatory diseases. A specific glycoform within IVIG, the galactosylated, nonfucosylated bi-antennary glycan, often referred to as (G2)2 (representing a bi-antennary glycan with two galactoses and lacking fucose), has demonstrated potent anti-inflammatory activity. glycoforum.gr.jpresearchgate.netfrontiersin.orgnih.gov.

Research indicates that the (G2)2 glycoform exerts its immunomodulatory effects primarily through high-affinity binding to the activating Fc receptor FcγRIIIa, which is expressed on various immune cells, including natural killer (NK) cells and macrophages glycoforum.gr.jpresearchgate.netfrontiersin.orgnih.gov. By binding to FcγRIIIa, the (G2)2 glycoform can effectively block the interaction of immune complexes or opsonized target cells with this receptor, thereby inhibiting activating signals and downstream effector functions such as ADCC glycoforum.gr.jpresearchgate.netfrontiersin.org. This competitive blockade of FcγRIIIa by the (G2)2 glycoform is considered a key mechanism by which IVIG mediates its anti-inflammatory effects. researchgate.netfrontiersin.org.

Experimental studies, such as those using a murine collagen antibody-induced arthritis model, have shown that the (G2)2 glycoform of IVIG can reduce inflammation more effectively than native IVIG, even at significantly lower doses. glycoforum.gr.jpfrontiersin.orgnih.gov. This highlights the enhanced immunomodulatory potential of this specific glycoform.

Broader Cellular and Immunological Roles Involving Glycans

Beyond the specific anti-inflammatory actions of certain IgG glycoforms like (G2)2, glycans in general play expansive roles in shaping immune responses and cellular interactions.

Glycans are strategically positioned on the outer surface of cells, forming a complex and dynamic interface that is fundamental for cell-cell recognition and interaction nih.govnih.govCurrent time information in Občina Šoštanj, SI.. The diversity of glycan structures creates a unique "glycome" for each cell type, acting as a cellular signature that can be recognized by complementary glycan-binding proteins (GBPs), also known as lectins nih.govnih.gov.

These glycan-GBP interactions mediate a wide array of cellular processes critical for immune function, including cell adhesion, migration, and communication nih.govCurrent time information in Občina Šoštanj, SI.. For instance, selectins, a family of GBPs expressed on endothelial cells and leukocytes, bind to specific glycans to facilitate the rolling and extravasation of immune cells from the bloodstream into tissues at sites of inflammation or infection nih.govnih.gov. This precise recognition and interaction mediated by glycans are essential for orchestrating immune cell trafficking and coordinating responses.

Glycans are not merely passive markers on the cell surface; they actively participate in modulating immune cell signaling and regulation nih.govnih.govCurrent time information in Občina Šoštanj, SI.. By interacting with GBPs, glycans can influence the clustering, localization, and signaling of various immune receptors, thereby fine-tuning cellular activation and differentiation nih.govoup.com.

Glycan-GBP interactions can impact both activating and inhibitory signaling pathways in immune cells nih.govfrontiersin.org. For example, galectins, a family of soluble lectins, can bind to glycans on immune cell surface glycoproteins like the T cell receptor (TCR), CD45, and CD43, affecting their organization and signaling capacity nih.govoup.com. This can influence T cell maturation, survival, and activation, contributing to the balance between immune activation and tolerance nih.govoup.com. Similarly, Siglecs (sialic acid-binding immunoglobulin-like lectins) recognize sialylated glycans, and their engagement can deliver inhibitory signals to immune cells, playing a role in preventing autoimmunity and maintaining self-tolerance. nih.govoup.comnih.govnews-medical.net.

Furthermore, changes in glycosylation patterns on immune cell receptors can alter their affinity for ligands or their ability to interact with other molecules on the cell surface, leading to altered signaling outcomes oup.comfrontiersin.org. This highlights the dynamic nature of glycosylation as a regulatory mechanism in the immune system, influencing everything from initial pathogen recognition to the resolution of inflammation.

G2 Glycan in Disease Pathogenesis and As a Biomarker

G2 Glycan Alterations in Autoimmune and Inflammatory Diseases

Changes in IgG glycosylation, particularly a decrease in galactosylation (leading to increased G0 and decreased G1 and G2), are a well-established feature of chronic inflammatory autoimmune diseases nih.govaimspress.comnih.gov.

Association with Rheumatoid Arthritis and Other Autoimmune Conditions

Altered IgG glycosylation was first reported in patients with rheumatoid arthritis (RA) over three decades ago nih.govaimspress.com. Patients with RA typically exhibit decreased IgG galactosylation, meaning lower levels of G1 and G2 glycans, and consequently increased levels of agalactosylated (G0) IgG nih.govnih.gov. This hypogalactosylation of IgG is not unique to RA and has also been observed in other autoimmune conditions such as juvenile idiopathic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel diseases (IBD), including Crohn's disease (CD) and ulcerative colitis (UC) nih.govnih.gov. Studies suggest that individuals with lower IgG galactosylation may have a higher risk of developing RA nih.gov.

Correlation of this compound Levels with Disease Severity and Progression

The level of IgG galactosylation, including the abundance of this compound, has been shown to correlate with the severity and progression of inflammatory diseases creative-biolabs.comnih.govnih.gov. In RA, the severity of the disease tends to be associated with the extent of decreased galactosylation creative-biolabs.comnih.gov. Similarly, in IBD, a decrease in digalactosylated IgG glycopeptides (G2) has been associated with extensive UC and the need for surgery universiteitleiden.nl. Research in SIV-Mycobacterium tuberculosis coinfected macaques also showed that reduced di-galactosylation (G2) correlated with endpoint Mtb bacterial burden and gross pathology scores, as well as the time-to-necropsy nih.gov. Conversely, higher levels of G2-based signatures were linked with lower total bacterial load in this model nih.gov. These findings suggest that this compound levels can serve as an indicator of disease activity and potential progression in various inflammatory and autoimmune conditions.

Inverse Relationship with Agalactosylated (G0) Glycans in Pathological States

A consistent observation in various pathological states, particularly autoimmune and inflammatory diseases, is an inverse relationship between the abundance of G2 glycans and agalactosylated (G0) glycans mdpi.comnih.govmedrxiv.orgpnas.org. In healthy individuals, G0 and this compound structures typically vary between 20% and 40%, while G1 is around 40% nih.gov. However, in conditions like RA, juvenile RA, and IBD, there is an increase in G0 glycans and a decrease in G1 and G2 glycans nih.govnih.govuniversiteitleiden.nl. This shift towards agalactosylated structures is often associated with increased inflammation and altered antibody function nih.govuniversiteitleiden.nl. The increased levels of G0 glycans are thought to have a higher affinity for FcγRIII, contributing to pro-inflammatory responses nih.gov.

This compound as a Biomarker for Aging and Age-Related Conditions

Beyond its role in disease, IgG glycosylation, including the abundance of this compound, changes predictably with age and is a component of the "Glycan Clock of Ageing" nih.govglycanage.comfrontiersin.org.

Changes in this compound Abundance with Age and Sex

Studies have consistently shown that the abundance of digalactosylated (G2) N-glycans decreases with age in both men and women mdpi.comnih.govresearchgate.netnih.gov. This decline in galactosylation is a notable feature of the aging process nih.gov. While the general trend of decreasing G2 with age is observed in both sexes, some studies suggest that differences in glycan patterns between men and women become more prominent for higher order N-glycans with aging mdpi.com. Hormonal changes, such as those occurring during menopause in women, may also influence glycan patterns mdpi.comnih.govresearchgate.net.

This compound as a Component of the "Glycan Clock of Ageing"

The predictable changes in IgG glycosylation patterns with age have led to the development of the "Glycan Clock of Ageing" nih.govglycanage.comfrontiersin.org. This biological aging clock is based entirely on the analysis of N-linked glycans attached to IgG frontiersin.org. The Glycan Clock of Ageing utilizes the relative abundance of specific glycan structures, including G2 and G0 glycans, to estimate an individual's biological age glycanage.comfrontiersin.org. A higher abundance of G2 glycans, which are more prevalent in younger individuals and are considered to have anti-inflammatory properties, is associated with a lower biological age glycanage.comnih.gov. Conversely, an increase in pro-inflammatory G0 glycans with age contributes to a higher biological age as measured by the Glycan Clock glycanage.comnih.gov. The Glycan Clock of Ageing has shown potential in predicting chronological age and its acceleration is associated with traits related to inflammation and poor metabolic health, reflecting biological aging frontiersin.org.

Here is a summary of the observed trends in G2 and G0 glycan abundance with age and in pathological states:

Condition/FactorThis compound AbundanceG0 Glycan Abundance
Healthy AgingDecreaseIncrease
Rheumatoid ArthritisDecreaseIncrease
Other Autoimmune DiseasesDecreaseIncrease
Inflammatory Bowel DiseaseDecreaseIncrease
Increased Disease SeverityDecreaseIncrease

This compound Profiles in Cardiovascular Disease Risk Assessment

Glycosylation of immunoglobulin G (IgG) is a post-translational modification that significantly influences its function, including its pro- or anti-inflammatory activity. Changes in IgG N-glycosylation profiles have been associated with various inflammatory and metabolic conditions, including cardiovascular disease (CVD). The "this compound" trait, representing digalactosylation (glycans with two galactose residues), is one of the key features analyzed in these profiles. ahajournals.orgmdpi.commedrxiv.org

Association of this compound Patterns with Incident Cardiovascular Disease

Research has investigated the association between specific IgG N-glycosylation patterns and the risk of developing incident cardiovascular disease. Studies have shown that certain glycan traits, including G2, are associated with CVD risk, although these associations can be sex-specific. In men, digalactosylation (G2) has been inversely associated with CVD risk after extensive adjustment for confounding factors. mdpi.comdiabetesjournals.orgchalmers.se Conversely, agalactosylation (G0) and bisecting GlcNAc have been positively associated with CVD risk in men. diabetesjournals.orgchalmers.se In women, monogalactosylation (G1) showed a nominal inverse association with CVD incidence in some models, although this association did not remain statistically significant after multiple testing correction. diabetesjournals.orgchalmers.se

An IgG N-glycan profile associated with incident CVD has been identified in multiple populations. This profile involves an agalactosylated glycan (IgG-GP4) positively associated with increased risk, while several digalactosylated glycans (IgG glycan peaks 12, 13, 14) and monosialylated glycans (IgG glycan peaks 18, 20) were negatively associated with CVD risk after multiple testing correction. ahajournals.orgahajournals.org

Potential as a Novel Glycan Biosignature for CVD Prevention

The observed associations between specific IgG N-glycan patterns and incident CVD suggest their potential as novel biomarkers for cardiovascular disease risk assessment and prevention. An IgG glycan score, derived from a combination of selected IgG N-glycans, has been developed and shown to be positively and consistently associated with incident CVD in different cohorts. ahajournals.orgahajournals.orgresearchgate.netacs.org This score has demonstrated the ability to improve CVD model prediction performance independently of standard risk factors and statin therapy. ahajournals.orgahajournals.org For instance, in one study, the IgG glycan score was associated with over a 2-fold higher CVD risk per standard deviation increment in the score in a primary prevention cohort, and this association was validated in a secondary prevention cohort. ahajournals.orgahajournals.org

These findings indicate that IgG N-glycosylation profiles, reflecting galactosylation and sialylation patterns, may play a role in CVD risk, potentially by regulating the pro- or anti-inflammatory responses of IgG. ahajournals.orgahajournals.org The glycome, particularly IgG N-glycans, represents a promising area for further investigation in the context of CVD prevention, diagnostics, and potential therapies. ahajournals.orgmdpi.comahajournals.orgresearchgate.net Plasma protein N-glycan profiling, including the assessment of this compound patterns, may be useful for risk stratification in the context of targeted primary prevention of cardiometabolic diseases. researchgate.netacs.org

Glycan Involvement in Cancer and Cell Cycle Regulation (General Glycans)

Aberrant glycosylation is a widespread phenomenon in cancer, affecting the structure and function of numerous glycoproteins and glycolipids on the cell surface and secreted by tumors. These alterations contribute significantly to the various hallmarks of cancer.

Aberrant Glycosylation in Cancer Development and Progression

Aberrant glycosylation is considered a fundamental feature of cancer, playing crucial roles in tumor development, progression, and metastasis. nih.govnih.govbmbreports.orgfrontiersin.orgresearchgate.net Changes in the expression and activity of glycosyltransferases and glycosidases, the enzymes responsible for building and modifying glycan structures, are the primary cause of these aberrant glycosylation patterns. nih.govbmbreports.orgfrontiersin.orgresearchgate.net

These altered glycan structures can influence a multitude of cancer-related processes, including cell signaling, cell-cell interactions, cell-matrix interactions, tumor cell dissociation and invasion, angiogenesis, metastasis, and immune modulation. nih.govfrontiersin.org For example, increased levels of sialylated glycans are often observed in cancer cells and are associated with malignancy and poor prognosis. nih.govbmbreports.org Specific cancer-associated glycans, such as sialyl-LewisX (SLeX) and sialyl-Tn (sTn) antigens, are detected in virtually every cancer type and are linked to tumor proliferation, invasion, metastasis, and angiogenesis. nih.govbmbreports.org Aberrant glycosylation can also impact the response to immunotherapies by modulating immune recognition and response. researchgate.net

The dynamic nature of glycosylation and its alterations in cancer highlight its potential for use as companion biomarkers in cancer treatment, although challenges remain in developing reliable detection systems and comprehensive libraries of aberrant glycosylation patterns. bmbreports.org

Glycan-Mediated Regulation of Cell Cycle Progression (e.g., G2/M phase)

Glycans and glycosylation also play a role in regulating the cell cycle, the fundamental process by which cells grow and divide. Alterations in glycosylation can impact cell cycle progression, including transitions between phases such as G1, S, and G2/M. biorxiv.orgresearchgate.netbiorxiv.orgnih.govoup.com

Research indicates that glycans can influence cell cycle activity through various mechanisms. For instance, studies have shown that deficiency in specific glycosyltransferases, such as B4GALT1 (beta-1,4-galactosyltransferase 1), can lead to an increased presence of cells in the G2/M phase. biorxiv.orgbiorxiv.org This suggests that proper galactosylation is important for normal cell cycle progression in certain cell types, such as hematopoietic stem cells. biorxiv.orgbiorxiv.org

Furthermore, certain glycosylated molecules have been shown to induce cell cycle arrest. Recombinant human lactoferrin with humanized glycosylation (rhLf-h-glycan), for example, has been found to cause G2/M phase arrest and induce DNA fragmentation in leukemia cells in a dose-dependent manner. researchgate.net This indicates that specific glycan structures on therapeutic proteins can influence their effects on cancer cell proliferation and cell cycle distribution.

Glycosylation of structural proteins within the cell nucleus can also be involved in cell cycle regulation. O-glycosylation of lamin A/C protein, components of the nuclear lamina, has been observed during the G2/M and S phases of the cell cycle. nih.gov The presence of various monosaccharides, including Gal, Fuc, Man, and Sia, on lamin A/C during these phases suggests that glycosylation might play a role in regulating the structural organization of the nuclear lamina throughout the cell cycle. nih.gov Additionally, N-glycans with different numbers of branches may function in regulating the cell cycle. oup.com

These findings underscore the intricate involvement of glycans in controlling cell cycle progression, a process that is frequently dysregulated in cancer.

Therapeutic and Biotechnological Applications Utilizing G2 Glycan

Glycoengineered Therapeutic Monoclonal Antibodies

Glycosylation is a critical quality attribute of therapeutic monoclonal antibodies (mAbs), profoundly impacting their structural integrity, stability, and biological activity. fda.govmabion.eu The N-glycan attached at the conserved Asn297 residue in the Fc region of an immunoglobulin G (IgG) molecule is pivotal for its effector functions. uni-muenchen.de Glycoengineering strategies that aim to control the glycan profile, particularly enriching for the G2 glycoform, have become a cornerstone in the development of mAbs with improved therapeutic properties. nih.gov

The composition of the Fc glycan directly influences the ability of a monoclonal antibody to mediate key effector functions such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). nih.govresearchgate.net The presence of terminal galactose residues, characteristic of the G2 glycoform, has been shown to be particularly important for CDC. nih.gov Research has demonstrated that mAbs enriched with G2 glycans exhibit a higher binding affinity for C1q, the first component of the classical complement cascade, thereby enhancing CDC activity. mabion.eu For instance, studies on rituximab (B1143277) have shown that antibodies with a higher proportion of G2 glycoforms have approximately double the affinity for C1q compared to those with only G0 glycoforms (lacking terminal galactose). mabion.eu

Furthermore, the absence of core fucose on the G2 glycan (a non-fucosylated G2 or aG2 glycoform) dramatically enhances ADCC. tcichemicals.comnih.gov This is because the fucose moiety sterically hinders the interaction between the Fc region and the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells. researchgate.net By removing this fucose, the binding affinity to FcγRIIIa is significantly increased, leading to more potent ADCC. researchgate.netnih.gov Therefore, optimizing for a high G2, low-fucose glycan profile is a key strategy in the development of therapeutic antibodies for oncology, where ADCC is a primary mechanism of action. nih.govtcichemicals.com

Below is a table summarizing the impact of this compound modifications on antibody effector functions:

Glycan FeaturePrimary Effector Function AffectedMechanism of ActionTherapeutic Implication
Terminal Galactose (G2)Complement-Dependent Cytotoxicity (CDC)Enhances binding to C1q, initiating the complement cascade. mabion.euImproved efficacy for mAbs where complement-mediated killing is desired.
Absence of Core Fucose (Non-fucosylated G2)Antibody-Dependent Cellular Cytotoxicity (ADCC)Increases binding affinity to FcγRIIIa on NK cells and other effector cells. researchgate.netnih.govEnhanced potency for cancer therapies that rely on NK cell-mediated tumor cell lysis. tcichemicals.com

The glycan profile of a therapeutic antibody influences not only its immediate biological activity but also its behavior and persistence in the body.

Efficacy: The enhanced effector functions conferred by specific G2 glycoforms directly translate to improved therapeutic efficacy. For example, the heightened ADCC activity of non-fucosylated G2-enriched mAbs can lead to more effective tumor cell killing at lower antibody concentrations. nih.govnih.gov Similarly, the increased CDC activity associated with high G2 content can contribute to better clinical outcomes in indications where complement activation is a key therapeutic mechanism. mabion.eu

Immunogenicity: The glycosylation pattern of a therapeutic antibody can also impact its potential to elicit an immune response in the patient. nih.gov Most recombinant therapeutic antibodies are produced in non-human mammalian cell lines, such as Chinese hamster ovary (CHO) cells, which can introduce subtle differences in glycosylation compared to human IgG. nih.gov While CHO cells can produce human-like G2 structures, the presence of non-human glycan epitopes can be immunogenic. nih.gov Therefore, controlling the glycosylation process to ensure the production of homogeneous, human-compatible G2 glycans is crucial for minimizing the risk of immunogenicity and ensuring the safety of the biologic. nih.gov

This compound in Immunomodulatory Therapies

The immunomodulatory properties of immunoglobulins are also heavily influenced by their glycan composition, with the G2 glycoform playing a significant role in both immunosuppressive and immunostimulatory contexts.

Intravenous Immunoglobulin (IVIg) is a therapeutic preparation of polyclonal IgG from pooled plasma of thousands of healthy donors, used to treat a variety of autoimmune and inflammatory diseases. glycoforum.gr.jpfrontiersin.org The anti-inflammatory activity of IVIg is, in part, mediated by the specific glycosylation patterns of the Fc region. nih.gov Research has highlighted that the galactosylated, non-fucosylated G2 glycoform [(G2)2] exhibits potent anti-inflammatory effects. nih.govglycoforum.gr.jp This specific glycoform demonstrates a high affinity for the FcγRIIIa receptor and is a powerful inhibitor of ADCC. nih.gov In a mouse model of collagen antibody-induced arthritis, a low dose of the (G2)2 glycoform of IVIg was as effective as a ten-fold higher dose of native IVIg, suggesting that this glycoform is a key contributor to the anti-inflammatory properties of IVIg. nih.gov Chemoenzymatic glycoengineering to produce homogeneous (G2)2 glycoforms of IVIg is being explored as a strategy to develop next-generation antibody drugs with enhanced anti-inflammatory potency. glycoforum.gr.jp

The glycosylation profile of a recombinant protein antigen used in a vaccine can impact its proper folding, stability, and how it is recognized by the immune system. aspariaglycomics.com While specific research on the direct role of the this compound in vaccine efficacy is an evolving area, the principle of glycoengineering to optimize immune responses is well-established. smzyme.comnexeonmedsystems.com By controlling the glycosylation of vaccine antigens to present specific glycan structures, it may be possible to elicit more potent and targeted neutralizing antibody responses. aspariaglycomics.com For instance, the glycosylation of translated antigens in mRNA vaccines can influence their antigenic properties. aspariaglycomics.com Future vaccine platforms may incorporate glycan engineering to fine-tune antigen presentation and optimize the desired immune outcome. aspariaglycomics.com

Glycan-Based Therapeutic Platforms (General Glycans, Potential for G2 Integration)

The growing understanding of the functional importance of specific glycan structures has led to the development of broader glycan-based therapeutic platforms. phase1tox.commooreabiocode.org These platforms leverage glycoengineering techniques to create therapeutic proteins with precisely defined glycan profiles to enhance their efficacy or reduce immunogenicity. gendatabaseonline.comentigen.com

Glycoengineering involves the strategic modification of glycan structures on proteins. entigen.comlordandpartners.com This can be achieved through various methods, including the use of specific cell lines with modified glycosylation pathways or through chemoenzymatic processes that allow for the remodeling of glycans on purified proteins. tcichemicals.comglycot.com These platforms offer the potential to create "bio-better" versions of existing protein therapeutics by optimizing their glycan profiles.

Given the well-documented benefits of the this compound in enhancing the effector functions of monoclonal antibodies and the anti-inflammatory activity of IVIg, the integration of G2-enrichment strategies into these platforms is a logical and promising direction. mabion.eunih.gov By precisely controlling the level of galactosylation and fucosylation, it is possible to tailor the therapeutic properties of a wide range of glycoproteins for specific clinical applications. researchgate.net As our ability to analyze and manipulate complex glycan structures continues to advance, the development of novel glycan-based therapeutics, with a focus on optimized structures like G2, holds significant promise for the future of medicine. phase1tox.comentigen.com

Compound Name
This compound
Galactose
Fucose
N-acetylglucosamine
Mannose
Sialic acid
N-glycolylneuraminic acid
N-acetylneuraminic acid
Polysialic acid
GM3
Globo H
α-Gal
LeY
N-acetylgalactosamine

Glycan Mimetics in Neurodegenerative Diseases

The intricate involvement of glycans in the pathophysiology of neurodegenerative diseases has led to the exploration of glycan mimetics as potential therapeutic agents. While the broad category of glycan mimetics is under investigation, specific research focusing exclusively on this compound mimetics for neurodegenerative disorders is still an emerging field. However, the principles of using glycan mimetics to modulate pathological processes in the central nervous system provide a strong rationale for the future development and application of this compound analogs.

Glycan mimetics are compounds designed to imitate the structure and function of natural glycans. mdpi.com This approach allows for the development of molecules with enhanced stability, specificity, and therapeutic efficacy compared to their natural counterparts. In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases, aberrant glycosylation patterns have been identified as contributing factors to disease progression. These alterations can affect protein folding, trafficking, and aggregation, as well as cell-cell communication and neuroinflammation.

The therapeutic strategy behind using glycan mimetics in these conditions is to either restore normal glycosylation-dependent functions or to inhibit pathological interactions mediated by aberrant glycans. For instance, glycan mimetics could be designed to interact with glycan-binding proteins (lectins) that are involved in neuroinflammatory pathways, thereby modulating the immune response in the brain.

While direct evidence for this compound mimetics in neurodegenerative disease is limited in the current body of scientific literature, the foundational research into glycan involvement provides a strong impetus for future studies. The specific structure of the this compound, a complex biantennary glycan, could be leveraged to design mimetics that target specific lectins or enzymes implicated in neurodegeneration with high precision. Further research is necessary to synthesize and evaluate the efficacy of this compound mimetics in preclinical models of neurodegenerative diseases to ascertain their therapeutic potential.

Glycan-Based Scaffolds and Nanoparticles in Drug Delivery

The unique structural and biological properties of glycans are being harnessed to develop sophisticated drug delivery systems, including scaffolds and nanoparticles. The this compound, with its specific carbohydrate composition, presents an attractive candidate for the functionalization of these delivery platforms to achieve targeted therapeutic delivery.

Glycan-based scaffolds and nanoparticles offer several advantages for drug delivery, including biocompatibility, biodegradability, and the ability to be functionalized for specific targeting. By incorporating G2 glycans onto the surface of these materials, it is possible to create delivery systems that can interact with specific glycan-binding proteins on the surface of target cells. This targeted approach can enhance the delivery of therapeutic agents to diseased tissues while minimizing off-target effects.

Research in the broader field of glycoengineering has demonstrated the feasibility of modifying the glycan profiles of therapeutic antibodies to a homogeneous this compound structure. dokumen.pubresearchgate.net This process, often involving enzymatic and chemo-enzymatic methods, underscores the potential to apply similar techniques to functionalize nanoparticles and scaffolds. google.com For instance, nanoparticles could be coated with G2 glycans to facilitate their transport across biological barriers, such as the blood-brain barrier, which is a significant challenge in the treatment of neurodegenerative diseases.

While specific examples of this compound-functionalized scaffolds and nanoparticles are still in the early stages of development, the foundational principles are well-established. The table below summarizes the potential applications and advantages of using this compound in the design of advanced drug delivery systems.

Delivery SystemFunctionalization StrategyPotential ApplicationAdvantages
Nanoparticles Covalent attachment of G2 glycans to the nanoparticle surface.Targeted delivery of neuroprotective agents across the blood-brain barrier.Enhanced targeting specificity, improved biocompatibility, reduced immunogenicity.
Scaffolds Incorporation of G2 glycans into the scaffold matrix.Localized and sustained release of therapeutic agents for neural tissue regeneration.Promotes cell adhesion and proliferation, controlled drug release, biodegradable.

The continued exploration of this compound chemistry and its interaction with biological systems will be crucial in realizing the full potential of this compound-based scaffolds and nanoparticles for therapeutic and biotechnological applications.

Future Directions and Emerging Research in G2 Glycan Science

Advancements in G2 Glycan Analytical Precision and Standardization

Precise and standardized analysis of this compound is fundamental for understanding its biological roles and controlling its presence in therapeutic glycoproteins. Ongoing research aims to enhance the accuracy, throughput, and comparability of this compound profiling methods.

Development of High-Throughput and Automated G2 Profiling Methods

The demand for analyzing complex glycan mixtures, particularly in large-scale studies and biopharmaceutical quality control, necessitates the development of high-throughput and automated methods for this compound profiling researchgate.netpharmtech.com. Traditional glycan analysis methods can be time-consuming and labor-intensive, often involving steps like enzymatic cleavage, labeling, and chromatographic separation pharmtech.com.

Recent advancements include integrated microfluidic liquid chromatography-mass spectrometry (LC-MS) platforms that automate steps such as glycan cleavage, purification, and separation, offering a valuable approach to improve throughput and address the shortcomings of current methods pharmtech.com. Techniques like electronic excitation dissociation (EED) MS/MS are being explored for detailed glycan structural analysis, with efforts to integrate these into automated workflows for comprehensive de novo glycan sequencing researchgate.net. High-throughput techniques are being established to allow for fast and reliable analysis for quality control, ensuring consistent glycosylation in therapeutic proteins researchgate.net. Enzymatic tools that specifically act on IgG Fc-glycans, including those that interact with this compound, are also being utilized to simplify sample preparation for analysis by LC-MS nih.gov.

Establishment of this compound Reference Standards and Inter-Laboratory Comparability

Ensuring the accuracy and comparability of this compound analysis across different laboratories and studies requires the establishment of robust reference standards and standardized protocols tcichemicals.com. The availability of characterized this compound standards is crucial for method validation and calibration qa-bio.comtcichemicals.comtcichemicals.com.

Chemically synthesized and purified G2 glycans with high purity are available and serve as valuable reference standards for various analytical techniques, including mass spectrometry, capillary electrophoresis (CE), and high-performance liquid chromatography (HPLC) qa-bio.comtcichemicals.com. Efforts are underway to improve the consistency of results obtained from different analytical platforms and laboratories. The use of defined glycoforms, such as homogeneous this compound generated through chemoenzymatic methods, is also contributing to better comparability in functional studies genovis.commdpi.com. Regulatory bodies also consider the analysis of this compound as part of the quality assessment for therapeutic antibodies, highlighting the importance of reliable reference standards and methods fda.gov.

Elucidating Regulatory Mechanisms of this compound Biosynthesis

Understanding how this compound biosynthesis is regulated at the genetic and environmental levels is key to controlling glycosylation patterns and predicting their changes in different physiological and pathological conditions.

Mapping the Gene Network Regulating G2 Glycosylation

Glycosylation is a complex, non-template-driven process influenced by the expression and activity of numerous glycosyltransferases and other enzymes within the cell mdpi.complos.org. Research is focused on mapping the intricate gene networks that regulate the biosynthesis of glycans, including this compound researchgate.netuu.nl.

Genome-wide association studies (GWAS) have identified numerous genomic regions and candidate genes involved in the regulation of IgG glycosylation, which includes the levels of this compound researchgate.netmdpi.com. These studies reveal that glycosylation is regulated by a complex network of genes extending beyond the enzymes directly adding sugars researchgate.net. Data-driven approaches are being used to infer reactions in glycosylation pathways and predict new biochemical reactions based on large-scale mass spectrometry measurements uu.nl. For example, studies have investigated the role of specific genes like B4GALT1, which is involved in adding galactose residues, in influencing this compound levels researchgate.netbiorxiv.org. Research also explores how the interplay between different glycosyltransferases and other cellular factors contributes to the final glycan structures observed amegroups.orguu.nl.

Understanding Environmental and Genetic Factors Influencing this compound Expression

The expression levels of this compound can be influenced by a combination of genetic predisposition and environmental factors researchgate.netmdpi.combiorxiv.org. Research aims to delineate the specific contributions of these factors.

Genetic variations can impact the expression or activity of enzymes and transporters involved in glycosylation, leading to inter-individual differences in glycan profiles researchgate.netnih.gov. Environmental factors such as diet, lifestyle, age, sex, pregnancy, smoking status, chronic conditions, and medications have also been shown to influence IgG glycan profiles, including galactosylation levels which directly affect G1 and this compound structures researchgate.netmdpi.combiorxiv.org. Studies in controlled cell culture systems also demonstrate that factors like media composition, pH, and temperature can alter glycosylation patterns nih.govamegroups.org. Understanding these influences is crucial for interpreting glycan profiles in health and disease and for optimizing glycoprotein (B1211001) production in biotechnology mdpi.comamegroups.org.

Translational Research and Clinical Applications of this compound Insights

The growing understanding of this compound's role in biological processes is paving the way for its application in translational research and clinical settings, particularly in the context of therapeutic antibodies and as potential biomarkers.

This compound's presence on the Fc region of IgG antibodies is known to influence their effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) researchgate.netbiorxiv.orgtandfonline.com. Glycoengineering strategies are being developed to produce therapeutic antibodies with defined glycan profiles, including homogeneous this compound, to enhance their therapeutic efficacy oup.comgenovis.combiorxiv.orgamegroups.orgtandfonline.com. For example, antibodies engineered to have a higher proportion of this compound have shown increased binding to activating FcγRIIIa receptors and enhanced ADCC activity biorxiv.orgtandfonline.com.

Furthermore, alterations in IgG glycosylation, including changes in this compound levels, have been associated with various diseases and conditions, such as chronic HIV infection and inflammatory diseases researchgate.netresearchgate.netmdpi.combiorxiv.org. This suggests the potential for this compound as a biomarker for disease progression or response to treatment researchgate.netresearchgate.net. Research is exploring the use of glycan profiling to identify individuals at risk or to monitor disease activity researchgate.netresearchgate.netbiorxiv.org. The ability to generate specific IgG glycoforms like G2 through enzymatic remodeling also provides tools for studying the precise impact of glycosylation on antibody function and for developing novel glyco-optimized therapeutics nih.govoup.comgenovis.com.

Development of this compound-Based Diagnostic Tools for Disease Monitoring and Risk Prediction

Alterations in glycosylation patterns, including changes in this compound levels, have been observed in various disease states, suggesting their potential as biomarkers for disease monitoring and risk prediction. Glycan analysis, particularly focusing on the composition of glycans attached to immunoglobulin G (IgG), is emerging as a promising diagnostic approach.

Research has explored the potential of IgG N-glycans as biomarkers for autoimmune diseases, highlighting disease-specific glycan alterations. nih.gov Reduced IgG N-linked galactosylation, meaning lower levels of G1 and G2 glycans and increased G0 glycans, is a well-established feature of rheumatoid arthritis. nih.gov Monitoring changes in galactosylation, including G2 levels, could potentially be used to assess disease activity and response to therapy in various conditions. nih.govresearchgate.net

Furthermore, changes in IgG glycosylation have been observed years before the onset of some diseases, indicating a potential for predicting disease development. glycanage.comglycanage.com While glycan insights are not yet considered definitive disease predictors or risk scores, they can provide valuable information on the similarities of a patient's glycan profile with profiles observed in various diseases. glycanage.com

The development of high-throughput technologies for glycan analysis, such as Multiple Reaction Monitoring (MRM), is crucial for advancing glycan biomarker research. nih.gov These technologies enable rapid analysis of glycan structures, paving the way for the development of this compound-based diagnostic tools.

Design of Novel Therapeutic Interventions Leveraging this compound Properties

The functional impact of G2 glycans on immune responses, particularly their association with anti-inflammatory properties and modulation of Fc receptor interactions, makes them attractive targets for therapeutic interventions.

G2 glycans, along with sialylated glycans, are associated with anti-inflammatory effects. imageantiaging.ca The presence of terminal galactose residues in IgG Fc glycans has been shown to influence the inflammatory potential of IgG by modulating binding affinities to Fc gamma receptors (FcγRs) and complement components. aai.org Specifically, increased galactosylation, including G2 structures, has been linked to enhanced complement-dependent cytotoxicity (CDC) activity and C1q binding. nih.gov

Glycoengineering approaches are being explored to develop therapeutic antibodies with defined glycan structures, including homogeneous G2 glycans, to optimize their effector functions. plos.orgtcichemicals.com Studies have shown that incorporating specific glycan structures, such as non-core fucosylated G2 N-glycans, into therapeutic antibodies can lead to functional improvements in activities like antibody-dependent cellular cytotoxicity (ADCC) and CDC. tcichemicals.com

The ability to manipulate IgG glycosylation patterns, potentially through targeting the genes and enzymes involved in galactosylation, presents an innovative approach to manage chronic systemic inflammation and potentially postpone age-related diseases. researchgate.netnih.gov

Addressing the Complexity and Functional Diversity of Glycans

Despite significant progress, the field of glycobiology still faces challenges in fully understanding the complexity and diverse functions of glycans, including this compound. Future research is focused on deciphering their specific endogenous roles and exploring their interactions with other biomolecules.

Deciphering Specific Endogenous Roles of this compound Beyond IgG Effector Functions

While the role of G2 glycans in modulating IgG effector functions is relatively well-studied, their specific endogenous roles in other biological processes are still being explored. Glycans are involved in a wide range of cellular processes, including cell-cell communication, protein folding, and interactions with other molecules. glycanage.compnas.org

Research is needed to understand the specific contributions of G2 glycans in various physiological and pathological contexts beyond their association with IgG. This includes investigating their presence and function on other glycoproteins and glycolipids, and how their structure and abundance are regulated in different tissues and cell types.

For example, studies on glycosaminoglycans (GAGs), which are also complex carbohydrates, highlight their diverse roles in neuronal development, angiogenesis, spinal cord injury, viral invasion, and immune response through interactions with protein-binding partners. pnas.org While this compound is a type of N-glycan typically found on proteins like IgG, research into the broader roles of other glycan types underscores the potential for discovering novel endogenous functions for G2 glycans.

Exploring Uncharted this compound-Protein and this compound-Receptor Interactions

Understanding the specific interactions between G2 glycans and proteins or receptors is crucial for elucidating their biological functions and developing targeted therapies. These interactions are complex and depend on the specific glycan structure and the interacting protein or receptor. pnas.org

Research is actively exploring glycan-protein interactions using various techniques. For instance, studies have investigated the interaction of different glycoforms of antibodies, including those with G2 glycans, with Fcγ receptors to understand how glycosylation modulates binding affinity and effector functions. acs.orgpnas.orgfrontiersin.org These studies reveal that galactosylation, a key feature of G2 glycans, plays a role in modulating binding to certain FcγRs. acs.org

Beyond immune receptors, G2 glycans may interact with a variety of other proteins and receptors involved in diverse cellular processes. Exploring these uncharted interactions requires advanced analytical techniques and experimental approaches, including structural studies and functional assays. Understanding these interactions can reveal novel pathways and mechanisms influenced by G2 glycans, opening up new avenues for therapeutic intervention.

Q & A

Basic Research Questions

Q. How are G2 glycans identified and quantified in complex biological samples, and what analytical techniques are most robust for reproducibility?

  • Methodological Answer : G2 glycans (characterized by two terminal galactose residues) are typically identified using ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). Normalization (total area normalization) and batch correction (e.g., Combat algorithm) are critical preprocessing steps to mitigate technical variability . Software tools like PEAKS Studio 12 enable glycopeptide quantification by integrating MS/MS data with glycan-specific fragmentation libraries . For reproducibility, ensure raw data QC metrics (e.g., retention time stability, signal-to-noise ratios) are validated using automated tools in platforms like GlycanExplorer .
Analytical Workflow Key StepsTools/Software
Sample PreparationGlycan release, labeling (e.g., 2-AB)Enzymatic digestion
Data AcquisitionLC-MS/MS, MALDI-TOFNanoACQUITY UPLC
Data ProcessingBatch correction, z-scoringCombat, PEAKS QC
Structural AnnotationMatching MS/MS fragments to glycan librariesGlycanAnalyzer

Q. What experimental design considerations are critical when comparing G2 glycan levels across disease cohorts?

  • Methodological Answer : Use a case-control design with matched demographic variables (e.g., age, sex). Include technical replicates to account for LC-MS variability . Power analysis should be conducted to determine sample size, leveraging prior datasets (e.g., glycan z-scores from Combat-corrected data ). Document protocols rigorously in appendices, including instrument parameters, normalization methods, and statistical tests (e.g., ANOVA for cohort comparisons) .

Q. How can researchers validate glycan structural assignments when database matches are ambiguous?

  • Methodological Answer : Combine orthogonal methods:

  • Exoglycosidase digestions to sequentially remove monosaccharides and confirm branching patterns .
  • Tandem MS/MS with collision-induced dissociation (CID) to compare in-silico glycan fragments (e.g., GlycanExplorer’s predictive algorithms) .
  • Multi-lab validation using inter-platform consistency checks (e.g., MALDI-TOF vs. LC-MS) .

Advanced Research Questions

Q. What are the key challenges in resolving structural isomers of G2 glycans (e.g., antennary vs. bisecting GlcNAc), and how can they be addressed methodologically?

  • Methodological Answer : Isomeric differentiation requires high-resolution ion mobility spectrometry (IMS) paired with MS/MS. For example, GlycanAnalyzer’s future updates aim to integrate tandem MS data post-exoglycosidase treatment to resolve isomers . Alternatively, use graph-based algorithms to model glycan topology from fragmentation patterns .

Q. How should researchers reconcile contradictory glycan abundance data from different analytical platforms (e.g., LC-MS vs. lectin arrays)?

  • Methodological Answer : Platform-specific biases (e.g., lectin affinity vs. MS ionization efficiency) necessitate cross-validation:

  • Normalize data to internal standards (e.g., spiked glycans).
  • Use meta-analysis frameworks to harmonize datasets, weighting platform-specific error rates .
  • Leverage glycan linkage-specific antibodies for orthogonal validation .

Q. What computational strategies enable integration of this compound data with other omics datasets (e.g., proteomics, transcriptomics) in multi-omics studies?

  • Methodological Answer : Employ multi-omics integration pipelines such as:

  • Pathway enrichment analysis : Map glycans to glycosylation enzymes (e.g., GALGT2 for galactosylation) using KEGG/UniProt annotations .
  • Network modeling : Use tools like Cytoscape to correlate glycan abundance with protein expression or mRNA levels .
  • Machine learning : Train classifiers on glycan z-scores to predict clinical outcomes, incorporating proteomic biomarkers .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for analyzing this compound data with non-normal distributions or outliers?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for cohort comparisons. For outliers, use robust z-score transformations or Winsorization. If batch effects persist post-Combat correction, include batch as a covariate in mixed-effects models .

Q. How can researchers ensure transparency and reproducibility in glycan data reporting?

  • Methodological Answer : Adhere to FAIR principles:

  • Documentation : Include raw data, preprocessing scripts, and software versions in supplementary materials .
  • Metadata standards : Use glycan ontology terms (e.g., GlyTouCan IDs) for structural annotations .
  • Code repositories : Share analysis pipelines on platforms like GitHub or Zenodo .

Future Directions & Limitations

  • Current tools like GlycanAnalyzer lack support for O-glycans and MS-only data, limiting their utility for non-N-glycan studies .
  • Emerging technologies (e.g., nanopore sequencing) may enable real-time glycan sequencing but require validation against MS-based workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.